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  • Product: 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine
  • CAS: 1210183-87-1

Core Science & Biosynthesis

Foundational

literature review on 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine pyrazole derivatives

An In-Depth Technical Guide to 1-(1-tert-Butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine and its Derivatives in Targeted Drug Discovery Introduction & Pharmacological Rationale The pyrazole nucleus is universally recognized...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(1-tert-Butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine and its Derivatives in Targeted Drug Discovery

Introduction & Pharmacological Rationale

The pyrazole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics[1]. Within this diverse family, 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine and its highly related positional isomers (such as 5-amine derivatives) have emerged as highly potent, versatile building blocks for designing selective kinase inhibitors.

The structural logic behind utilizing this specific chemical entity is highly deliberate and relies on three core mechanistic pillars:

  • The Pyrazole Core: Acts as an ATP-competitive hinge binder. The adjacent nitrogen atoms are perfectly positioned to form critical bidentate hydrogen bonds with the kinase backbone (e.g., the Val-828 residue in the hinge region of PI3Kδ)[2].

  • The tert-Butyl Group: Confers high lipophilicity and steric bulk. Rather than merely serving as a synthetic protecting group, the tert-butyl moiety is strategically retained in many final drug candidates because it perfectly anchors the molecule into the deep hydrophobic pocket II of kinases like RIPK1 and JAK2, significantly enhancing isoform selectivity and preventing off-target toxicity[3][4].

  • The Ethanamine Side Chain: Introduces a chiral center and a primary aliphatic amine. This basic moiety extends into the solvent-exposed region or interacts with the DFG motif via salt bridges. The ethanamine linker provides rotational flexibility, allowing the primary amine to act as a potent nucleophile during drug synthesis or as a critical hydrogen bond donor in biological systems[5].

Synthetic Methodology & Causality

The de novo synthesis of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine requires strict regiocontrol to ensure the correct placement of the methyl, tert-butyl, and ethanamine groups.

Protocol 1: Regioselective Synthesis of the Pyrazole Core & Ethanamine Derivatization

This protocol outlines the bottom-up construction of the scaffold, ensuring high yield and regioselectivity.

  • Hydrazine Condensation: In a 250-mL three-necked round-bottomed flask equipped with a reflux condenser, dissolve tert-butylhydrazine hydrochloride (1.0 eq) in 2 M NaOH.

    • Causality: The basic medium is strictly required to neutralize the hydrochloride salt, liberating the free, highly nucleophilic hydrazine required for the subsequent condensation[6].

  • Cyclization: Add the 1,3-dicarbonyl equivalent (e.g., 3-aminocrotononitrile or a protected keto-aldehyde) dropwise. Heat the biphasic mixture to 90°C for 18-22 hours.

    • Causality: Elevated temperature overcomes the activation energy barrier for the intramolecular cyclization, driving the thermodynamic equilibrium toward the highly stable 1-tert-butyl-3-methyl-1H-pyrazole core[4][6].

  • In-Process Validation Check (Self-Validating Step): Remove a 2 mL aliquot, quench in cold methanol, and analyze via LC-MS. The complete consumption of the hydrazine mass and the dominant presence of the [M+H]+ peak for the pyrazole core self-validates the completion of the cyclization. Do not proceed until starting materials are <1% by UV area.

  • C4-Acylation: Treat the isolated pyrazole core with acetyl chloride and AlCl3 (Friedel-Crafts acylation) in anhydrous dichloromethane at 0°C to introduce a methyl ketone group at the C4 position.

  • Reductive Amination: React the resulting C4-ketone with an excess of ammonia (or a primary amine source) in the presence of sodium cyanoborohydride (NaBH3CN) in methanol.

    • Causality: The borohydride reagent is chosen specifically because it selectively reduces the transient imine intermediate at a slightly acidic pH (pH 6) without reducing the unreacted ketone, yielding the final ethanamine derivative with high chemoselectivity[7].

SynthWorkflow A tert-Butylhydrazine + Dicarbonyl Precursor B Cyclocondensation (NaOH, 90°C) A->B Step 1: Neutralization C 1-tert-Butyl-3-methyl -1H-pyrazole Core B->C Step 2: Thermodynamic Cyclization D C4-Acylation (Acetyl Chloride / AlCl3) C->D Step 3: Electrophilic Substitution E Reductive Amination (NH3 / NaBH3CN) D->E Step 4: Imine Reduction F 1-(1-tert-Butyl-3-methyl-1H-pyrazol -4-yl)ethan-1-amine E->F Final Product Isolation

Figure 1: Step-by-step synthetic workflow for 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine.

Biological Activity & Quantitative Data

Derivatives utilizing the tert-butyl-methyl-pyrazole-ethanamine scaffold have shown profound activity across multiple therapeutic areas, most notably in inflammatory diseases, neuroprotection, and oncology[8][9]. By modifying the ethanamine side chain (e.g., coupling it with pyrimidines or other heterocycles), researchers have yielded low-nanomolar inhibitors of RIPK1 (preventing necroptosis) and PI3Kδ (modulating immune responses)[2][3].

Table 1: Comparative Kinase Inhibition by Pyrazole-Ethanamine Derivatives

Target KinaseDerivative Structural ModificationIC50 (nM)Primary IndicationReference
RIPK1 Pyrazol-3-amine / FGFR inhibitor hybrid< 10Inflammatory Bowel Disease[3]
PI3Kδ Pyrazolo[1,5-a]pyrimidine coupling0.7 - 1.2Autoimmune / Oncology[7]
JAK2 tert-Butyl pyrazole core< 5Myeloproliferative Neoplasms[4]
THP-1 (Cellular) Pyrazole ethandiamide1 - 100 µMNeuroinflammation[8]

Experimental Workflow: Kinase Inhibition Assay

To validate the biological efficacy of newly synthesized pyrazole ethanamine derivatives, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is the gold standard.

Protocol 2: TR-FRET Kinase Assay (Self-Validating System)
  • Enzyme Preparation: Dilute the recombinant kinase (e.g., PI3Kδ or RIPK1) in a specialized assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Add the pyrazole ethanamine derivative (in serial dilutions from 10 µM to 0.1 nM) to the enzyme. Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the bulky tert-butyl group to navigate and reach binding equilibrium within the deep hydrophobic pocket of the ATP-binding site before the competitive substrate is introduced.

  • Reaction Initiation: Add ATP (strictly at its predetermined Km concentration) and the specific peptide substrate.

    • Causality: Using ATP exactly at its Km ensures the assay remains highly sensitive to competitive hinge-binding inhibitors without being artificially outcompeted by physiological ATP levels[3].

  • Detection: After 60 minutes, add the TR-FRET detection reagents (Europium-labeled antibody and APC-labeled streptavidin). Read the fluorescence emission at 615 nm and 665 nm.

  • System Validation: The assay must include a known positive control (e.g., GDC-0941 for PI3Kδ) and a no-enzyme negative control. Calculate the Z'-factor. A Z'-factor > 0.5 mathematically self-validates the assay's robustness and signal-to-noise ratio, ensuring the IC50 data is trustworthy.

KinasePathway Stimulus TNF-α / Growth Factors Receptor Receptor (TNFR1 / RTK) Stimulus->Receptor Target Kinase Target (RIPK1 / PI3Kδ) Receptor->Target Activation Downstream Downstream Effectors (AKT / MLKL) Target->Downstream Phosphorylation Inhibitor Pyrazole Ethanamine Derivative Inhibitor->Target Competitive Inhibition (Hinge Region) Outcome Cell Survival / Necroptosis Regulation Downstream->Outcome

Figure 2: Mechanism of action of pyrazole ethanamine derivatives in kinase signaling pathways.

References

  • BenchChem Technical Support Team. An In-depth Technical Guide to the Synthesis of Novel Pyrazole Derivatives for Drug Discovery. Benchchem. 1[1]

  • Kharl et al. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. 9[9]

  • Tao, Q., et al. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed (NIH). 3[3]

  • Pollock, P. M., & Cole, K. P. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. 6[6]

  • Semantic Scholar / PMC. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.2[2][7]

  • ACS Publications. Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544.4[4]

  • MDPI. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity.8[8]

  • BenchChem. 2-(3-Methyl-5-isoxazolyl)ethanamine (Comparative SAR).5[5]

Sources

Exploratory

Identifying and Validating Therapeutic Kinase Targets for 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine: An Integrated Strategy

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The identification of specific molecular targets is a cornerstone of modern drug discovery, transforming phenotypic obs...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of specific molecular targets is a cornerstone of modern drug discovery, transforming phenotypic observations into precise, mechanism-driven therapeutic strategies.[1][2][3] This is particularly critical for protein kinases, a vast and therapeutically important class of enzymes often implicated in diseases like cancer.[4][5] This guide presents a comprehensive, multi-faceted workflow for the de-novo identification and validation of therapeutic kinase targets for novel small molecules. We use the uncharacterized compound, 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine, as a case study to illustrate an integrated strategy that proceeds from computational prediction to rigorous biochemical and cellular validation. The pyrazole scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, making this compound a relevant and instructive example.[6] Our approach emphasizes the sequential application of orthogonal methodologies—including in silico screening, in vitro biochemical profiling, direct cellular target engagement assays, and functional phosphoproteomics—to build a robust, evidence-based profile of a compound's mechanism of action and therapeutic potential.

Introduction: The Challenge of Target Deconvolution

The journey from a promising small molecule to a clinically effective drug is fraught with challenges, the most significant of which is establishing a clear link between the compound and its biological target(s).[2] Phenotypic screening can identify compounds with desirable cellular effects, but without knowing the target, optimizing for potency and selectivity is difficult, and predicting potential toxicities is nearly impossible.[7] Target deconvolution is the process of identifying these specific molecular partners.[7][8]

This guide outlines a systematic approach to this challenge, structured as a four-part investigative funnel. We begin with broad, cost-effective computational methods to generate initial hypotheses, followed by precise biochemical assays to measure enzymatic inhibition. Subsequently, we employ sophisticated cellular and proteomic techniques to confirm target engagement in a physiological context and elucidate the compound's impact on global signaling networks. Each stage serves as a critical filter, ensuring that only the most promising and well-validated targets advance, thereby increasing the probability of success in later-stage drug development.

Part 1: In Silico Target Prediction: Generating Actionable Hypotheses

The logical first step in target identification for a novel compound is computational analysis.[2] These in silico methods leverage the vast amount of existing structural and pharmacological data to predict likely protein-ligand interactions, offering a rapid and cost-effective way to prioritize kinases for subsequent experimental validation.[9][10][11]

Causality and Experimental Choice

We begin with a two-pronged computational approach to maximize the chances of identifying potential targets for 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine.

  • Ligand-Based Similarity Searching: This method operates on the principle of "guilt-by-association." The chemical structure of our compound is compared against databases of known kinase inhibitors. High structural similarity to a known inhibitor of a specific kinase suggests that our compound may share that target. This provides an initial, rapid assessment of the most probable target families.

  • Structure-Based Docking: This more sophisticated approach uses 3D models of kinase ATP-binding pockets to computationally simulate the binding of our compound.[9][10] By screening against a library of hundreds of human kinase structures, this method can predict binding affinities and identify specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the compound-target complex. This not only identifies potential targets but also provides a structural hypothesis for the binding mode.

The output of this stage is not a definitive answer but a ranked list of candidate kinases, allowing us to focus expensive and time-consuming wet lab experiments on the most promising targets.

Workflow for In Silico Target Prediction

cluster_0 Computational Workflow A Input Compound: 1-(1-tert-butyl-3-methyl-1H- pyrazol-4-yl)ethan-1-amine B Ligand-Based Screening (Similarity Search) A->B C Structure-Based Screening (Kinome-wide Docking) A->C D Data Integration & Scoring B->D C->D E Prioritized List of Potential Kinase Targets D->E

Caption: In silico workflow for initial kinase target hypothesis generation.

Data Presentation: Hypothetical In Silico Screening Results

The computational analysis would yield a prioritized list of kinases. This data is best summarized in a table for clear interpretation.

RankKinase TargetDocking Score (kcal/mol)Ligand Similarity (Tanimoto)Rationale
1CDK16-9.80.75Strong predicted binding affinity; high structural similarity to known pyrazole-based CDK inhibitors.[12]
2A-Raf-9.50.68Favorable binding pose in the ATP pocket; scaffold present in other Raf inhibitors.[13]
3FLT3-9.20.71Good fit in the active site; pyrazole cores are common in FLT3 inhibitors.[14]
4p38 MAP Kinase-8.90.65Known to be targeted by pyrazole-containing compounds; reasonable docking score.
5PLK1-8.70.62Predicted to form key hydrogen bonds; moderate structural similarity to known inhibitors.

Part 2: In Vitro Biochemical Screening: Quantifying Inhibitory Activity

With a prioritized list of targets from our in silico work, the next step is to determine if 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine can biochemically inhibit the enzymatic activity of these purified kinases. This stage provides the first experimental proof of a direct interaction and allows for the quantitative measurement of potency (e.g., IC50).[15]

Causality and Experimental Choice

Biochemical assays are essential to validate computational predictions.[16] A high docking score is meaningless if the compound does not inhibit the kinase's catalytic function. We employ a direct measure of enzymatic activity, which provides unambiguous, quantitative data.

The gold standard for this is often a radiometric assay, which directly measures the transfer of a radioactive phosphate from ATP to a substrate.[17][18] This method is highly sensitive and less prone to interference from compound autofluorescence or light scattering that can affect other assay formats.[17] We will screen our compound against a panel of kinases, including our top computational hits and a broader selection from across the kinome to assess selectivity.

Experimental Protocol: Radiometric In Vitro Kinase Assay (HotSpot™)

This protocol is a generalized procedure for measuring the inhibitory activity of a compound against a purified kinase.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine in 100% DMSO.

    • Create a serial dilution series of the compound (e.g., 11 points, 3-fold dilutions) in a 384-well plate.

    • Prepare the kinase reaction buffer containing MgCl₂, MnCl₂, and a buffer (e.g., HEPES).

    • Prepare a solution of the specific purified kinase and its corresponding peptide or protein substrate in the reaction buffer.

    • Prepare the ATP solution, including [γ-³³P]-ATP, at the desired concentration (often at or near the Kₘ for the specific kinase).

  • Assay Execution:

    • Add the kinase/substrate solution to the wells of the 384-well plate containing the serially diluted compound.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the reaction plate at 30°C for a specified time (e.g., 60-120 minutes), allowing for substrate phosphorylation.

  • Reaction Quenching and Detection:

    • Stop the reaction by adding a quenching solution (e.g., 3% phosphoric acid).

    • Transfer a portion of the reaction mixture from each well onto a filtermat.

    • Wash the filtermat extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Dry the filtermat completely.

    • Measure the radioactivity retained on the filtermat (representing the phosphorylated substrate) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Fit the resulting dose-response curve to a sigmoidal model to determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.[15]

Data Presentation: Hypothetical Kinase Profiling Results

The results from the biochemical screen allow for the ranking of targets by potency and an initial assessment of selectivity.

Kinase TargetIC50 (nM)Hill SlopeComments
CDK16 35 1.1Potent inhibition, confirming top in silico hit.
A-Raf 250 0.9Moderate activity.
FLT3 1,2001.0Weak activity.
p38 MAP Kinase >10,000N/ANo significant inhibition.
PLK1 8501.2Weak to moderate activity.
VEGFR2 >10,000N/ANo significant inhibition (selectivity marker).
EGFR >10,000N/ANo significant inhibition (selectivity marker).

Part 3: Cellular Target Engagement: Proving the Hit in a Physiological Context

While biochemical assays confirm enzymatic inhibition, they do not guarantee that a compound can enter a cell, engage its target in the complex cellular milieu, and exert an effect at native ATP concentrations.[4][19] Therefore, the next critical step is to validate target engagement directly within intact cells.

Causality and Experimental Choice

The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to unequivocally demonstrate that a compound binds to its target protein inside a cell.[19][20][21] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[20] By heating intact cells treated with the compound across a temperature gradient and then measuring the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift" that serves as direct proof of engagement.[19][22] This method is invaluable because it provides biologically relevant data without requiring any modification to the compound or the target protein.[19]

Workflow for Cellular Thermal Shift Assay (CETSA)

cluster_1 CETSA Workflow A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Challenge (Apply Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separate Phases (Centrifugation) C->D E Soluble Fraction (Contains non-denatured protein) D->E F Pellet (Contains aggregated protein) D->F G 5. Protein Quantification (e.g., Western Blot, MS) E->G H 6. Generate Melt Curve & Determine Thermal Shift G->H

Caption: Step-by-step workflow for a CETSA experiment.

Experimental Protocol: CETSA Followed by Western Blot

This protocol details the steps to confirm the engagement of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine with its primary biochemical target, CDK16.

  • Cell Treatment:

    • Culture a relevant cell line (e.g., one with known CDK16 expression) to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or a saturating concentration of the compound (e.g., 10-20x the biochemical IC50) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the treated cells and resuspend them in a protein-stabilizing buffer.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Lysis and Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Clarify the lysates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Determine the protein concentration of each supernatant.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (CDK16) and a loading control (e.g., GAPDH).

    • Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.

    • Quantify the band intensities for each temperature point.

  • Data Interpretation:

    • Normalize the target protein signal at each temperature to the signal at the lowest temperature (40°C).

    • Plot the normalized signal as a function of temperature for both vehicle- and compound-treated samples to generate "melting curves."

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Data Presentation: Hypothetical CETSA Results

The CETSA results provide compelling evidence of target binding within the cell.

Treatment GroupTarget ProteinApparent Tₘ (°C)Thermal Shift (ΔTₘ)Interpretation
Vehicle (DMSO)CDK1652.5-Baseline melting temperature.
Compound CDK16 58.0 +5.5°C Significant stabilization confirms direct cellular engagement.
Vehicle (DMSO)A-Raf55.0-Baseline melting temperature.
CompoundA-Raf55.2+0.2°CNo significant stabilization; likely not a primary cellular target at the tested concentration.

Part 4: Elucidating Functional Impact via (Phospho)proteomics

Confirming that a compound binds its target in cells is a major milestone. The final step is to understand the functional consequences of that binding event. Since kinases function by phosphorylating other proteins, the most direct way to assess their inhibition is to measure changes in the phosphorylation state of their downstream substrates.[23] Mass spectrometry-based phosphoproteomics is the ultimate tool for this, providing a global, unbiased snapshot of cellular signaling.[24][25]

Causality and Experimental Choice

By inhibiting CDK16, 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine should lead to a decrease in the phosphorylation of its direct and indirect substrates. A global phosphoproteomics experiment allows us to identify these modulated phosphorylation events across the entire proteome.[25][26] This approach serves multiple purposes:

  • Mechanism of Action (MoA) Validation: It confirms that the compound engages the target in a functionally meaningful way.

  • Substrate Discovery: It can help identify novel substrates of the target kinase.

  • Pathway Analysis: It reveals which signaling pathways are impacted by target inhibition.[27]

  • Off-Target Effects: It can uncover unexpected changes in phosphorylation, suggesting that the compound may be hitting other kinases.[25]

Workflow for Phosphoproteomic Analysis

cluster_2 Phosphoproteomics Workflow A 1. Cell Culture & Treatment (Vehicle vs. Compound) B 2. Lysis & Protein Digestion (e.g., Trypsin) A->B C 3. Phosphopeptide Enrichment (e.g., TiO₂, IMAC) B->C D 4. LC-MS/MS Analysis C->D E 5. Data Analysis: - Peptide Identification - Site Localization - Quantification D->E F 6. Bioinformatic Analysis: - Pathway Enrichment - Kinase-Substrate Mapping E->F

Caption: High-level workflow for a quantitative phosphoproteomics experiment.

High-Level Protocol: Quantitative Phosphoproteomics
  • Sample Preparation: Treat cells with vehicle or compound for a duration known to induce a phenotypic effect. Lyse cells, digest proteins into peptides with trypsin, and label peptides with isobaric tags (e.g., TMT) for multiplexed quantification.

  • Enrichment: Combine the labeled peptide sets and enrich for phosphopeptides using methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[23]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify phosphopeptide sequences, localize the phosphorylation site, and quantify the relative abundance of each phosphopeptide across the different treatment conditions.

  • Bioinformatics: Perform pathway analysis on the significantly down-regulated phosphoproteins to identify pathways associated with CDK16. Use kinase-substrate prediction algorithms to determine if down-regulated phosphosites match the known substrate motif of CDKs.

Data Presentation: Hypothetical Signaling Pathway Modulation

A key output of phosphoproteomics is the identification of modulated signaling pathways. This can be visualized to clearly communicate the compound's mechanism of action.

cluster_3 Hypothetical CDK16 Signaling Pathway Compound 1-(1-tert-butyl-3-methyl-1H- pyrazol-4-yl)ethan-1-amine CDK16 CDK16 Compound->CDK16 Inhibition Substrate1 Substrate Protein A (e.g., Cell Cycle Regulator) CDK16->Substrate1 Phosphorylation Substrate2 Substrate Protein B (e.g., Cytoskeletal Component) CDK16->Substrate2 Phosphorylation Phenotype Cell Cycle Arrest (G2/M Phase) Substrate1->Phenotype Substrate2->Phenotype

Caption: Diagram of a hypothetical pathway inhibited by the compound.

Conclusion

The process of identifying and validating therapeutic kinase targets for a novel compound like 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine is a rigorous, multi-disciplinary endeavor. This guide has outlined a logical and robust funneling strategy that builds a progressively stronger case for a specific mechanism of action. By integrating computational predictions with biochemical potency, direct cellular engagement, and functional proteomic readouts, we can confidently identify primary targets, understand on- and off-target activities, and elucidate the downstream signaling consequences of compound action. This self-validating system, which relies on the convergence of evidence from orthogonal methods, is essential for de-risking drug discovery projects and forms the foundational work required to advance a promising molecule toward preclinical and clinical development.

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  • A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences. (2022, September 15). European Review for Medical and Pharmacological Sciences.
  • Rapid Computational Identification of the Targets of Protein Kinase Inhibitors - ACS Publications. (2005, December 5). American Chemical Society Publications.
  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - Frontiers. (2020, February 26). Frontiers.
  • The Kinase Library: How Big Data Can Help Identify Novel Kinase Drug Targets. (2023, May 4). Cell Signaling Technology.
  • Current technologies to identify protein kinase substrates in high throughput - PMC. National Institutes of Health.
  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling - Eurofins Discovery. Eurofins Discovery.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - MDPI. (2025, February 27). MDPI.
  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in GBM | bioRxiv. (2022, July 23). bioRxiv.
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  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Reaction Biology.
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  • KinomeView Profiling | Cell Signaling Technology. Cell Signaling Technology.
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  • Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale | Journal of Medicinal Chemistry - ACS Publications. (2025, February 26). American Chemical Society Publications.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - PubMed. (2025, February 27). PubMed.
  • Identification of Protein Kinase Drug Targets Using Activity Estimation in Clinical Phosphoproteomics - PubMed. PubMed.
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  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed. (2016, September 6). PubMed.
  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC. National Institutes of Health.
  • Target Identification: The Cornerstone of Drug Discovery - Ardigen. (2026, March 11). Ardigen.
  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. (2023, May 1). Drug Hunter.
  • Target Identification and Validation Proven: Rapid Drug R&D. Medicines Discovery Catapult.
  • 1-(1-tert-Butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one | Sapphire Bioscience. Sapphire Bioscience.
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC. National Institutes of Health.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC. National Institutes of Health.
  • Fragment-Based Discovery of a Potent, Orally Bioavailable Inhibitor That Modulates the Phosphorylation and Catalytic Activity of ERK1/2 | Journal of Medicinal Chemistry - ACS Publications. (2018, May 18). American Chemical Society Publications.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (2025, April 15). MDPI.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - ResearchGate. (2025, October 16). ResearchGate.
  • tert-Butyl ((1H-pyrazol-1-yl)((2,2,2-trifluoroacetyl)imino)methyl)carbamate - MilliporeSigma. MilliporeSigma.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (2026, January 27). MDPI.
  • 1-[5-Tert-butyl-2-(3-fluorophenyl)pyrazol-3-yl] - PubChem. PubChem.
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an - eScholarship. (2024, February 1). eScholarship.

Sources

Protocols & Analytical Methods

Method

The Versatile Building Block: 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine in Modern Medicinal Chemistry

Introduction: The Strategic Value of Substituted Pyrazoles The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability and ability to engage in diverse...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability and ability to engage in diverse biological interactions.[1][2] Its derivatives are integral to a wide array of FDA-approved drugs, demonstrating efficacy as anticancer, anti-inflammatory, and antiviral agents, among others.[2][3] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. In this context, 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine emerges as a highly valuable, yet specific, building block for drug discovery programs.

The unique arrangement of substituents on this molecule—a bulky tert-butyl group at the N1 position, a methyl group at C3, and a chiral aminomethyl group at the C4 position—offers a distinct three-dimensional profile. The tert-butyl group can provide steric shielding and enhance metabolic stability, while the primary amine serves as a crucial handle for introducing a wide range of functionalities through reactions like amide and sulfonamide bond formation.[4][5] This application note provides a comprehensive guide to the synthesis and utilization of this key intermediate, offering detailed protocols and insights for its effective incorporation into drug discovery workflows.

Synthesis of the Key Building Block

The synthesis of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine is most effectively achieved through a two-step sequence starting from the corresponding ketone, 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one. This approach involves an initial Friedel-Crafts acylation followed by a reductive amination.

Part 1: Synthesis of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one (Ketone Precursor)

The ketone precursor can be synthesized via a Friedel-Crafts acylation of 1-tert-butyl-3-methyl-1H-pyrazole. The C4 position of the pyrazole ring is susceptible to electrophilic substitution.[6]

Ketone_Synthesis cluster_0 Friedel-Crafts Acylation start 1-tert-butyl-3-methyl-1H-pyrazole + Acetyl Chloride catalyst AlCl₃ (Lewis Acid) start->catalyst Reaction Initiation intermediate Acylium Ion Formation catalyst->intermediate Electrophile Generation product 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one intermediate->product Electrophilic Aromatic Substitution

Caption: Synthetic workflow for the ketone precursor.

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (DCM).

  • Addition of Acetyl Chloride: Cool the mixture to 0 °C using an ice bath. Add acetyl chloride (1.1 equivalents) dissolved in anhydrous DCM dropwise via the dropping funnel over 15 minutes.

  • Addition of Pyrazole: Following the addition of acetyl chloride, add 1-tert-butyl-3-methyl-1H-pyrazole (1.0 equivalent) dissolved in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[6][7]

Parameter Value/Condition Causality
Solvent Anhydrous DichloromethaneInert solvent required for Friedel-Crafts reactions to prevent quenching of the Lewis acid catalyst.
Catalyst Aluminum Chloride (AlCl₃)A strong Lewis acid necessary to generate the highly electrophilic acylium ion from acetyl chloride.[8]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction between AlCl₃ and acetyl chloride. The reaction then proceeds efficiently at room temperature.
Work-up Quenching with ice/waterDecomposes the aluminum chloride complex and separates the product into the organic phase.
Part 2: Synthesis of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine (Target Building Block)

The target amine is synthesized from the ketone precursor via reductive amination. This can be achieved using various reducing agents, with sodium borohydride being a common and effective choice in the presence of an ammonium source.[9][10]

Amine_Synthesis cluster_1 Reductive Amination ketone Ketone Precursor reagents Ammonium Acetate, Sodium Borohydride ketone->reagents Reaction Initiation imine In-situ Imine Formation reagents->imine Condensation amine 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine imine->amine Reduction

Caption: Reductive amination workflow.

Experimental Protocol: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one (1.0 equivalent) and ammonium acetate (10 equivalents) in methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the in-situ formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude amine can be purified by column chromatography.[11][12]

Parameter Value/Condition Causality
Ammonia Source Ammonium AcetateProvides the nitrogen for the amine and helps maintain a suitable pH for imine formation.
Reducing Agent Sodium Borohydride (NaBH₄)A mild reducing agent that selectively reduces the imine C=N bond in the presence of the pyrazole ring.[9]
Solvent MethanolA protic solvent that is compatible with NaBH₄ and facilitates both imine formation and reduction.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction of NaBH₄ with the solvent and allows for controlled reduction.

Application in Medicinal Chemistry: A Versatile Synthetic Handle

The primary amine of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine is a versatile functional group for constructing more complex molecules, primarily through the formation of amide and sulfonamide bonds. These linkages are prevalent in many drug candidates due to their stability and ability to participate in hydrogen bonding with biological targets.[4]

Application Example: Amide Bond Formation

A common application of this building block is in the synthesis of pyrazole-based carboxamides, which have shown significant activity as kinase inhibitors.[3] The following is a general protocol for coupling the title amine with a carboxylic acid.

Amide_Coupling cluster_2 Amide Coupling amine Pyrazole-ethanamine Building Block activated_ester Activated Ester Intermediate amine->activated_ester Nucleophilic Attack acid Carboxylic Acid coupling EDC, HOBt, DIPEA acid->coupling Activation coupling->activated_ester amide_product Target Amide Derivative activated_ester->amide_product

Caption: Workflow for amide bond formation.

Experimental Protocol: Amide Coupling

  • Acid Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF). Stir the mixture at room temperature for 30 minutes to form the activated HOBt ester.

  • Amine Addition: Add a solution of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine (1.1 equivalents) in DMF to the reaction mixture, followed by N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Reaction Progression: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography or recrystallization.[13]

Reagent Function Rationale
EDC Carbodiimide coupling agentActivates the carboxylic acid to facilitate nucleophilic attack by the amine.[13]
HOBt AdditiveSuppresses side reactions and reduces the risk of racemization if the carboxylic acid has a chiral center.
DIPEA Non-nucleophilic baseScavenges the HCl produced during the reaction and maintains a basic pH to ensure the amine is in its nucleophilic free base form.
DMF SolventA polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction.

Conclusion

1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine represents a strategically designed building block that offers medicinal chemists a valuable tool for accessing novel chemical space. Its synthesis is straightforward, and its primary amine functionality provides a reliable handle for diversification. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this and similar pyrazole-based intermediates in their drug discovery endeavors, ultimately contributing to the development of new and improved therapeutics.

References

  • Experiment 1: Friedel-Crafts Acylation.
  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Myers, A. Chem 115. C-N Bond-Forming Reactions: Reductive Amination.
  • 13 Friedel-Crafts Acylation.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. International Journal of Pharmaceutical Sciences and Research.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry.
  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi.
  • 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one. NextSDS. Available at: [Link]

  • Reductive Amination - Common Conditions. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
  • Facile NMI-MsCl mediated synthesis of novel pyrazole derivatives bearing heteroaryl amides as potent antimicrobial. Arkivoc.
  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Deriv
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry.
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank.
  • Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy)
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank.

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Application

catalytic hydrogenation methods for 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine production

Application Note: Catalytic Hydrogenation Strategies for the Synthesis of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation Strategies for the Synthesis of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound of Interest: 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine (CAS: 1210183-87-1)[1]

Introduction & Mechanistic Causality

1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine is a highly valuable, sterically hindered primary amine scaffold frequently utilized in the design of kinase inhibitors and targeted therapeutics. The tert-butyl group imparts significant lipophilicity and metabolic stability, while the primary amine serves as an essential vector for amide coupling and structural diversification.

The synthesis of this primary amine via catalytic hydrogenation presents a classical challenge in process chemistry: the thermodynamic sink of over-alkylation . Whether reducing an oxime precursor or performing a direct reductive amination on 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one, the reaction proceeds through a highly electrophilic intermediate (an imine or intermediate iminium species)[2]. Once the target primary amine is generated, it acts as a nucleophile. If left unchecked, it will attack unreacted imine intermediates, forming a secondary imine that subsequently reduces to an undesired secondary amine byproduct[3].

To engineer a self-validating, high-yielding protocol, we must manipulate the reaction equilibrium. This is achieved by flooding the system with a competitive nucleophile (excess ammonia) and selecting a catalyst that kinetically favors the reduction of the primary imine over the secondary imine[4],[5].

Reaction Pathway Visualization

The following diagram illustrates the chemoselective pathways and the thermodynamic traps associated with the hydrogenation of the pyrazole ketone precursor.

G Ketone 1-(1-tert-butyl-3-methyl-1H- pyrazol-4-yl)ethan-1-one Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl, Base Imine Imine Intermediate Ketone->Imine NH3 or NH4OAc PrimaryAmine 1-(1-tert-butyl-3-methyl-1H- pyrazol-4-yl)ethan-1-amine (Target 1° Amine) Oxime->PrimaryAmine H2, Raney Ni NH3/MeOH Imine->PrimaryAmine H2, Pd/C SecondaryAmine Secondary Amine (Over-alkylation Byproduct) PrimaryAmine->SecondaryAmine + Imine (Thermodynamic Sink)

Caption: Catalytic hydrogenation pathways for 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine.

Quantitative Data & Method Comparison

The table below summarizes the two most robust methodologies for synthesizing the target amine, allowing researchers to select a route based on available pressure equipment and purity requirements.

ParameterMethod A: Oxime ReductionMethod B: Direct Reductive Amination
Precursor KetoximeKetone
Catalyst Raney Nickel (Spongy Ni)10% Pd/C
Hydrogen Source H 2​ gas (50 psi)H 2​ gas (1 atm / Balloon)
Nitrogen Source / Additive 7N NH 3​ in MethanolNH 4​ OAc (10-20 equivalents)
Chemoselectivity (1° vs 2°) > 95:5~ 85:15
Typical Yield 80 - 88%65 - 75%
Operational Advantage Highest purity; scalableOne-pot procedure; no pressure reactor needed

Experimental Protocols

Method A: Two-Step Synthesis via Oxime Reduction (Raney Nickel)

This method is highly recommended for scale-up due to the superior chemoselectivity of Raney Nickel for N-O bond cleavage and primary imine reduction in the presence of ammonia[4],[6].

Step 1: Oxime Formation

  • Charge a round-bottom flask with 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one (1.0 equiv), hydroxylamine hydrochloride (1.5 equiv), and sodium acetate (1.5 equiv).

  • Suspend the mixture in absolute ethanol (0.2 M) and heat to reflux for 4 hours.

  • Validation Check: Monitor by LC-MS. The ketone peak should completely disappear, replaced by the oxime mass (M+H = [Ketone Mass + 15]).

  • Cool to room temperature, concentrate the solvent in vacuo, and partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the oxime as a white/off-white solid.

Step 2: Catalytic Hydrogenation

  • Transfer the crude oxime to a Parr hydrogenation vessel.

  • Dissolve the oxime in 7N Ammonia in Methanol (approx. 10 mL per gram of substrate). Note: The massive excess of ammonia is the mechanistic key to shifting the equilibrium away from secondary amine formation[6].

  • Safety Critical: Under an argon atmosphere, carefully add a slurry of Raney Nickel in water (approx. 20% w/w relative to the substrate). Raney Nickel is highly pyrophoric; never allow the catalyst to dry in the presence of air[6].

  • Seal the vessel, purge with nitrogen three times, and then purge with hydrogen three times.

  • Pressurize the vessel to 50 psi with H 2​ gas and agitate at room temperature for 16-24 hours.

  • Workup: Vent the hydrogen gas and purge the vessel thoroughly with nitrogen. Filter the reaction mixture through a pad of Celite, washing generously with methanol. Do not let the Celite pad run dry.

  • Concentrate the filtrate under reduced pressure to afford 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine.

Method B: One-Pot Direct Reductive Amination (Pd/C)

This method is ideal for rapid library synthesis where high-pressure reactors are unavailable[3],[7].

  • In a flame-dried flask, dissolve 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one (1.0 equiv) in anhydrous methanol (0.1 M).

  • Add ammonium acetate (15.0 equiv). Note: Ammonium acetate acts dually as the nitrogen source and a mild acid catalyst to drive the formation of the intermediate imine[3].

  • Stir the mixture at room temperature for 30 minutes to allow pre-formation of the imine/iminium species.

  • Add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the ketone).

  • Evacuate the flask and backfill with hydrogen gas using a double-ribbed balloon. Repeat this purge cycle three times.

  • Stir the heterogeneous mixture vigorously at room temperature for 24 hours.

  • Validation Check: Sample an aliquot, filter through a micro-syringe filter, and analyze via LC-MS. Ensure complete consumption of the ketone.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo.

  • To remove the excess ammonium acetate, partition the resulting residue between 1M aqueous NaOH (to free-base the product amine) and dichloromethane (DCM). Extract the aqueous layer twice with DCM, dry the combined organics over Na 2​ SO 4​ , and concentrate to yield the target primary amine.

Sources

Method

Introduction: The Significance of the Pyrazole Scaffold and a Framework for Novel Compound Evaluation

An Application Guide for the In Vitro Cellular Characterization of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is re...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the In Vitro Cellular Characterization of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] This structure is a cornerstone in numerous FDA-approved pharmaceuticals, demonstrating a vast range of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] Drugs such as Celecoxib (anti-inflammatory), Sildenafil (PDE5 inhibitor), and several kinase inhibitors used in oncology (e.g., Crizotinib, Ruxolitinib) feature the pyrazole core, highlighting its versatility and clinical significance.[1][2][3]

This document provides a detailed guide for the initial in vitro cellular evaluation of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine (hereafter referred to as "the compound"), a novel pyrazole derivative. Given the broad bioactivity of this chemical class, a primary step in characterization is to assess its impact on cell viability and proliferation. These foundational assays are critical for identifying potential therapeutic applications or cytotoxic liabilities.

This application note presents standardized, robust protocols for two key assays: the MTT assay for measuring metabolic activity as an indicator of cell viability, and the BrdU incorporation assay for directly quantifying DNA synthesis and cell proliferation. The methodologies are designed for researchers in academic and drug development settings, providing not only step-by-step instructions but also the scientific rationale behind the experimental design.

PART 1: Compound Handling and Stock Solution Preparation

Accurate and consistent compound preparation is fundamental to the reliability of any in vitro assay. This protocol outlines the steps for creating a concentrated stock solution, which can then be serially diluted to the final working concentrations for cell treatment.

Rationale: Creating a high-concentration stock solution in a suitable solvent like DMSO allows for the addition of small volumes to aqueous cell culture media, minimizing solvent effects on the cells.[5] Serial dilutions from a single, validated stock ensure accuracy and reproducibility across experiments.

Protocol 1: Preparation of a 10 mM Master Stock Solution

  • Determine Molecular Weight (MW): The molecular weight of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine (C₁₀H₁₉N₃) is 181.28 g/mol .[6]

  • Mass Calculation: To prepare 1 mL of a 10 mM stock solution, use the following formula:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 181.28 g/mol × 1000 mg/g = 1.81 mg

  • Dissolution:

    • Accurately weigh 1.81 mg of the compound using a calibrated analytical balance.

    • Transfer the powder to a sterile 1.5 mL or 2.0 mL microcentrifuge tube.

    • Add 1.0 mL of cell culture-grade Dimethyl Sulfoxide (DMSO) to the tube.

    • Vortex thoroughly for several minutes until the compound is completely dissolved. A brief sonication may be used if dissolution is difficult.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.[7]

Table 1: Example Serial Dilution Scheme This table outlines the preparation of working solutions from the 10 mM master stock for treating cells in a 96-well plate format (assuming a final well volume of 100 µL and a 1:1000 final dilution of the intermediate stock).

Target Final Concentration (µM)Intermediate Stock Concentration (µM)Volume of 10 mM Stock (µL)Volume of DMSO (µL)Final Volume in Well (µL from Intermediate Stock)
100100,000 (100 mM)1000.1
5050,000 (50 mM)550.1
2525,000 (25 mM)2.57.50.1
1010,000 (10 mM)190.1
11,000 (1 mM)1 (of 10mM stock)990.1
0.11001 (of 1mM stock)90.1

Note: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.

PART 2: Assessment of Cell Viability via MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[7][9] These crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active cells.[10]

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Phase 1: Cell & Compound Preparation cluster_assay Phase 2: MTT Reaction cluster_readout Phase 3: Data Acquisition seed Seed cells in 96-well plate incubate1 Incubate for 24h (cell attachment) seed->incubate1 treat Treat cells with compound dilutions incubate1->treat incubate2 Incubate for exposure period (e.g., 48-72h) treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO, SDS) incubate3->solubilize incubate4 Incubate overnight or until crystals dissolve solubilize->incubate4 read Read absorbance at 570 nm incubate4->read

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol 2: Step-by-Step MTT Assay

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture. Ensure cell viability is >95%.

    • Dilute the cell suspension to the appropriate density (e.g., 5,000-10,000 cells/well, to be optimized for your cell line).

    • Seed 100 µL of the cell suspension into each well of a flat-bottomed 96-well plate.

    • Include wells for "medium only" (background control) and "vehicle control" (cells treated with the highest concentration of DMSO used).

  • Incubation and Treatment:

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[8]

    • Prepare serial dilutions of the compound in culture medium from your stock solutions.

    • Carefully remove the old medium and add 100 µL of medium containing the desired compound concentrations (or vehicle control) to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Formation:

    • After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well, resulting in a final concentration of 0.5 mg/mL.[8][11]

    • Return the plate to the incubator for 4 hours.[8] Visually inspect for the formation of purple precipitate within the cells.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.[8][11]

    • Mix gently by pipetting or place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[9]

    • Allow the plate to stand at room temperature in the dark for at least 2 hours, or overnight in the incubator, to ensure complete solubilization.[8][10]

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8][10] A reference wavelength of >650 nm can be used to subtract background absorbance.[8][9]

PART 3: Assessment of Cell Proliferation via BrdU Assay

The BrdU assay directly measures DNA synthesis, providing a specific assessment of cell proliferation.[12]

Principle: 5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine.[13] When added to cell cultures, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[14] Incorporated BrdU is then detected using a specific anti-BrdU monoclonal antibody, which can be conjugated to an enzyme (for colorimetric or chemiluminescent detection) or a fluorophore (for microscopy or flow cytometry).[12][15] DNA denaturation is a critical step to expose the incorporated BrdU for antibody binding.[13][16]

Workflow Diagram: BrdU Assay

BrdU_Workflow cluster_prep Phase 1: Labeling cluster_detection Phase 2: Immunodetection cluster_readout Phase 3: Readout setup Seed and treat cells as in MTT protocol add_brdu Add BrdU labeling solution to each well setup->add_brdu incubate1 Incubate for 2-24h (BrdU incorporation) add_brdu->incubate1 fix Fix cells and denature DNA (e.g., with HCl) incubate1->fix add_primary Add anti-BrdU primary antibody fix->add_primary incubate2 Incubate for 1h add_primary->incubate2 add_secondary Add HRP-conjugated secondary antibody incubate2->add_secondary incubate3 Incubate for 30min add_secondary->incubate3 add_substrate Add TMB substrate incubate3->add_substrate incubate4 Incubate for 30min (color development) add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read Read absorbance at 450 nm add_stop->read

Caption: Workflow for assessing cell proliferation using the BrdU ELISA assay.

Protocol 3: Step-by-Step BrdU Assay (ELISA-based)

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with the compound for the desired duration.

  • BrdU Labeling:

    • Add BrdU labeling solution to each well to a final concentration of 10 µM.[16]

    • Incubate the plate for an additional 2-24 hours at 37°C. The optimal incubation time depends on the cell division rate and should be determined empirically.[12][17]

  • Fixation and Denaturation:

    • Carefully remove the culture medium.

    • Add 100 µL/well of a fixing/denaturing solution (commercially available or prepared in-house) and incubate for 30 minutes at room temperature.[15] This step simultaneously fixes the cells and denatures the DNA to allow antibody access.

  • Immunodetection:

    • Remove the fixing/denaturing solution and wash the wells three times with 1X Wash Buffer (e.g., PBS with 0.05% Tween-20).

    • Add 100 µL/well of the anti-BrdU detector antibody solution.

    • Incubate for 1 hour at room temperature.[15]

    • Remove the antibody solution and wash the wells three times with 1X Wash Buffer.

    • Add 100 µL/well of a Horseradish Peroxidase (HRP)-conjugated secondary antibody solution.

    • Incubate for 30 minutes at room temperature.[15]

  • Signal Development and Measurement:

    • Remove the secondary antibody solution and wash the wells three times with 1X Wash Buffer.

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until sufficient color develops.[15]

    • Add 100 µL of Stop Solution (e.g., 2 M H₂SO₄) to each well to stop the reaction.

    • Measure the absorbance at 450 nm within 30 minutes using a microplate reader.

PART 4: Data Analysis and Interpretation

For both assays, raw absorbance values should be corrected by subtracting the average absorbance of the "medium only" blank wells. The results are typically expressed as a percentage of the vehicle-treated control cells.

Calculation: % Viability or Proliferation = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] × 100

The data should be plotted on a graph with compound concentration on the x-axis (log scale) and the percentage of viability/proliferation on the y-axis. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in the measured response.

Table 2: Example Data Layout for IC₅₀ Calculation

Concentration (µM)Corrected Absorbance (Mean)Standard Deviation% of Control
0 (Vehicle)1.2540.082100.0%
0.11.2110.07596.6%
11.0530.06184.0%
100.6420.04551.2%
250.3150.03325.1%
500.1280.02110.2%
1000.0550.0154.4%

From this data, a non-linear regression analysis (log(inhibitor) vs. response) would be performed to calculate an IC₅₀ value of approximately 10 µM.

Conclusion

The protocols detailed in this application note provide a robust and validated framework for the initial in vitro characterization of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine. By systematically assessing its effects on cell viability and proliferation, researchers can efficiently determine its cytotoxic or cytostatic potential, guiding further investigation into its mechanism of action and therapeutic promise. As with any novel compound, careful optimization of cell densities, incubation times, and compound concentrations is essential for generating high-quality, reproducible data.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (n.d.). BrdU staining and BrdU assay protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols.
  • Abcam. (n.d.). MTT assay protocol.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Creative Diagnostics. (n.d.). BrdU Staining Protocol.
  • National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • Thermo Fisher Scientific. (n.d.). BrdU Labeling & Detection Cell Proliferation Protocol for Imaging.
  • Cell Signaling Technology. (n.d.). BrdU Cell Proliferation Assay Kit.
  • R&D Systems. (n.d.). MTT Cell Proliferation/Viability Assay.
  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • Thermo Fisher Scientific. (n.d.). BrdU Staining Protocol for Flow Cytometry.
  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Accel Scientific. (n.d.). 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine.

Sources

Application

applications of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine in agrochemical synthesis

Application Note: Utilizing 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine in the Synthesis of Next-Generation Agrochemicals Executive Summary The discovery of novel agrochemicals relies heavily on privileged het...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine in the Synthesis of Next-Generation Agrochemicals

Executive Summary

The discovery of novel agrochemicals relies heavily on privileged heterocyclic scaffolds. Pyrazoles, in particular, are the cornerstone of modern crop protection, featuring prominently in broad-spectrum fungicides and insecticides [1]. 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine (CAS: 1210183-87-1) is a highly specialized primary amine building block. Its unique structural topology—combining a sterically demanding tert-butyl group, a methyl substituent, and a flexible ethylamine linker—makes it an exceptional nucleophile for synthesizing next-generation Succinate Dehydrogenase Inhibitors (SDHIs) and respiratory Complex I inhibitors. This guide details the mechanistic rationale, quantitative parameters, and validated synthetic protocols for integrating this building block into agrochemical discovery pipelines.

Mechanistic Rationale: The "Flexible Linker" Strategy

Traditional SDHI fungicides (e.g., boscalid, fluxapyroxad) typically utilize a rigid anilide linkage where an aromatic amine is coupled directly to a pyrazole-carbonyl core. However, the emergence of target-site resistance (such as the H277Y mutation in Botrytis cinerea) has necessitated the design of more adaptable molecules.

Substituting the rigid aniline with an aliphatic ethylamine—specifically the 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine module—introduces critical advantages [2]:

  • Conformational Adaptability (sp³ Character): The ethyl spacer breaks the planarity of the amide bond relative to the pyrazole ring. This flexibility allows the resulting carboxamide to navigate mutated binding pockets in fungal Complex II without steric clashing.

  • Lipophilic Anchoring: The tert-butyl group at the N1 position serves as a robust lipophilic anchor. It drives deep insertion into the hydrophobic ubiquinone-binding site of the target enzyme, while its steric bulk prevents rapid metabolic degradation by cytochrome P450 enzymes in the host plant.

  • Chiral Recognition: The chiral center at the ethylamine carbon allows for the isolation of enantiomers. Often, one enantiomer exhibits vastly superior target affinity, enabling the development of lower-dose, environmentally friendly pesticides [3].

SDHI_Pathway Succinate Succinate ComplexII Complex II (SDH) Enzyme Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone e- Transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction Inhibitor Pyrazole-4-ethylamine SDHI Fungicide Inhibitor->ComplexII Blocks Ubiquinone Binding Site CellDeath Fungal Cell Death Inhibitor->CellDeath ATP Depletion

Mechanism of action of SDHI fungicides inhibiting mitochondrial Complex II.

Quantitative Data: Building Block Parameters & Projected Bioactivity

To predict the pharmacokinetic behavior of agrochemicals derived from 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine, researchers must account for the baseline physicochemical properties of the building block. Table 1 summarizes these properties alongside the typical bioactivity metrics observed when this amine is converted into a terminal carboxamide library.

Table 1: Physicochemical Properties and Derivative Efficacy Profile

ParameterValue / RangeAgrochemical Significance
Molecular Weight 181.28 g/mol Low MW allows for the addition of complex acyl groups while remaining under the 500 Da limit for optimal systemic mobility in plants.
Topological Polar Surface Area (TPSA) ~43.8 ŲEnsures excellent translaminar movement across plant cuticles.
LogP (Estimated) 1.8 - 2.2Provides the necessary hydrophobicity for cuticular penetration without causing excessive soil binding (Koc).
Typical Derivative EC₅₀ (R. solani) 0.5 - 5.0 mg/LCarboxamides derived from this amine show potent in vitro inhibition of basidiomycete fungi [4].
Typical Derivative LC₅₀ (A. craccivora) 2.0 - 10.0 mg/LWhen coupled with specific ether modules, derivatives exhibit strong piercing-sucking insecticidal activity [3].

Experimental Workflows and Methodologies

The primary application of this building block is its participation in amide coupling reactions to generate diverse libraries of pyrazole carboxamides.

Synthetic_Workflow Ketone 1-(1-tert-butyl-3-methyl- 1H-pyrazol-4-yl)ethan-1-one Amine 1-(1-tert-butyl-3-methyl- 1H-pyrazol-4-yl)ethan-1-amine Ketone->Amine Reductive Amination (NH4OAc, NaBH3CN) Coupling Amide Coupling (Et3N, CH2Cl2, 0°C to RT) Amine->Coupling AcylChloride Aryl/Heteroaryl Carbonyl Chloride AcylChloride->Coupling Product Novel Pyrazole Carboxamide (Agrochemical Lead) Coupling->Product

Synthetic workflow for assembling pyrazole carboxamide agrochemical leads.
Protocol 1: Preparation of the Active Acyl Chloride

Causality Note: While peptide coupling reagents (HATU, EDC) can be used, converting the carboxylic acid to an acyl chloride is preferred in agrochemical scale-up due to higher atom economy, lower cost, and the avoidance of difficult-to-remove urea byproducts.

  • Reagent Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3.0 mmol of the desired carboxylic acid (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) in 30 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Catalysis: Add 2 drops of anhydrous N,N-dimethylformamide (DMF). Note: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate with oxalyl chloride.

  • Chlorination: Cool the mixture in an ice-water bath (0 °C). Slowly add oxalyl chloride (6.0 mmol, 2.0 eq) dropwise via syringe to control the evolution of CO and CO₂ gases.

  • Completion: Remove the ice bath and stir at room temperature for 2 hours.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride. Use immediately in Protocol 2 to prevent hydrolysis [3].

Protocol 2: Amide Coupling with 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine

Causality Note: Triethylamine (Et₃N) is utilized as an acid scavenger to neutralize the HCl generated during coupling, preventing the protonation of our primary amine building block, which would render it non-nucleophilic.

  • Amine Solution: In a clean 100 mL round-bottom flask, dissolve 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine (1.0 mmol) and Et₃N (3.0 mmol, 3.0 eq) in 25 mL of anhydrous CH₂Cl₂. Cool the solution to 0 °C to mitigate the exothermic nature of the coupling reaction.

  • Coupling: Dissolve the freshly prepared acyl chloride (1.2 mmol, 1.2 eq) from Protocol 1 in 5 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the amine mixture over 15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the disappearance of the amine via Thin Layer Chromatography (TLC) using a 5% MeOH in CH₂Cl₂ solvent system.

  • Quenching & Workup: Pour the reaction mixture into 15 mL of distilled water. Extract the aqueous layer three times with 15 mL portions of CH₂Cl₂.

  • Purification: Wash the combined organic phases sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid) and saturated NaCl (brine). Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum. The crude product can be purified via silica gel column chromatography to yield the highly pure pyrazole carboxamide lead [3][4].

References

  • Wang, Y., et al. "Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection." Journal of Agricultural and Food Chemistry, ACS Publications, Aug 2025. Available at: [Link]

  • Li, X., et al. "Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module." Journal of Agricultural and Food Chemistry, ACS Publications, Feb 2024. Available at: [Link]

  • Zhang, J., et al. "Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry, ACS Publications, Jun 2023. Available at: [Link]

Method

Application Notes and Protocols for Cross-Coupling Reactions of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine and its Precursors

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the cross-coupling functionalization of the 4-position of the 1-tert-butyl-3-methyl-1H-pyrazole core, a scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the cross-coupling functionalization of the 4-position of the 1-tert-butyl-3-methyl-1H-pyrazole core, a scaffold of significant interest in medicinal chemistry. Given that the target compound, 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine, is typically synthesized from a functionalized precursor at the C4 position, these protocols will focus on the cross-coupling reactions of a key intermediate, a 4-halo-1-tert-butyl-3-methyl-1H-pyrazole. These transformations are critical for creating diverse libraries of compounds for drug discovery.

The pyrazole nucleus is a privileged scaffold in a multitude of therapeutic agents.[1] The strategic incorporation of a bulky tert-butyl group can significantly influence the pharmacological profile of these compounds by enhancing lipophilicity and modulating binding site interactions.[1] This guide details robust palladium- and copper-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, providing a strong foundation for the synthesis of novel pyrazole derivatives.

The Strategic Importance of the Pyrazole Scaffold

The pyrazole core is a fundamental building block in the design of a wide range of biologically active molecules, including anti-inflammatory agents, kinase inhibitors, and antipsychotics.[1] The ability to functionalize specific positions of the pyrazole ring through cross-coupling reactions allows for the systematic exploration of chemical space, a crucial aspect of modern drug discovery.

The presence of a chiral ethanamine substituent at the C4 position introduces an additional element of structural diversity and potential for stereospecific interactions with biological targets. The protocols outlined herein provide the essential tools for accessing a variety of analogs of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine by modifying the pyrazole core prior to the introduction or unmasking of the amine functionality.

Precursor Synthesis: Accessing the Key 4-Halo-1-tert-butyl-3-methyl-1H-pyrazole Intermediate

The synthesis of the target amine typically proceeds from a 4-halo-1-tert-butyl-3-methyl-1H-pyrazole intermediate. This intermediate can be prepared through established methods, often involving the cyclization of a β-dicarbonyl compound with tert-butylhydrazine, followed by halogenation at the C4-position. A plausible synthetic route is outlined below.

β-Ketoester β-Ketoester 1-tert-Butyl-3-methyl-5-pyrazolone 1-tert-Butyl-3-methyl-5-pyrazolone β-Ketoester->1-tert-Butyl-3-methyl-5-pyrazolone Cyclization tert-Butylhydrazine tert-Butylhydrazine tert-Butylhydrazine->1-tert-Butyl-3-methyl-5-pyrazolone 4-Halo-1-tert-butyl-3-methyl-1H-pyrazole 4-Halo-1-tert-butyl-3-methyl-1H-pyrazole 1-tert-Butyl-3-methyl-5-pyrazolone->4-Halo-1-tert-butyl-3-methyl-1H-pyrazole Halogenation Halogenating Agent (e.g., POBr₃, NCS) Halogenating Agent (e.g., POBr₃, NCS) Halogenating Agent (e.g., POBr₃, NCS)->4-Halo-1-tert-butyl-3-methyl-1H-pyrazole cluster_reactants Reactants cluster_conditions Conditions Pyrazole-Halide 4-Halo-1-tert-butyl-3-methyl-1H-pyrazole Product 4-Aryl-1-tert-butyl-3-methyl-1H-pyrazole Pyrazole-Halide->Product Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O, Toluene)

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Detailed Protocol:

  • To a dry Schlenk flask, add the 4-halo-1-tert-butyl-3-methyl-1H-pyrazole (1.0 mmol), arylboronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1-0.2 M).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. [2]5. Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ComponentExampleRoleRationale for Choice
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)CatalystRobust and effective for a wide range of substrates. [3]
Ligand PPh₃, dppfStabilizes Pd(0)Electron-rich and bulky ligands facilitate oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃Activates boronic acidCarbonate bases are generally well-tolerated and effective. [4]
Solvent Dioxane/H₂O, TolueneSolubilizes reactantsA mixture of an organic solvent and water is often optimal for Suzuki couplings. [5]
Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the coupling of aryl halides with a wide variety of amines. [6][7]This reaction is particularly useful for synthesizing 4-amino-pyrazole derivatives, which are prevalent in medicinal chemistry. [8] Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions Pyrazole-Halide 4-Halo-1-tert-butyl-3-methyl-1H-pyrazole Product 4-Amino-1-tert-butyl-3-methyl-1H-pyrazole Pyrazole-Halide->Product Amine Primary or Secondary Amine Amine->Product Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃, G3-Precatalysts) Ligand Bulky Phosphine Ligand (e.g., Xantphos, RuPhos) Base Strong Base (e.g., NaOtBu, K₃PO₄) Solvent Anhydrous Solvent (e.g., Toluene, Dioxane)

Caption: Buchwald-Hartwig amination reaction workflow.

Detailed Protocol:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%) to a dry Schlenk tube.

  • Add the 4-halo-1-tert-butyl-3-methyl-1H-pyrazole (1.0 mmol), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M).

  • Seal the tube and heat the reaction mixture to 90-110 °C. Monitor the reaction by TLC or LC-MS. [6]5. After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

ComponentExampleRoleRationale for Choice
Palladium Precatalyst Pd₂(dba)₃, Buchwald PrecatalystsCatalyst SourcePrecatalysts offer improved air stability and generate the active Pd(0) species in situ. [9]
Ligand Xantphos, RuPhos, BrettPhosStabilizes Pd(0) & facilitates reductive eliminationBulky, electron-rich biaryl phosphine ligands are crucial for efficient C-N bond formation. [10]
Base NaOtBu, K₃PO₄, Cs₂CO₃Deprotonates the amineA strong, non-nucleophilic base is required. The choice of base can be critical and may need optimization. [11]
Solvent Toluene, DioxaneAnhydrous reaction mediumAnhydrous conditions are essential to prevent catalyst deactivation.
Sonogashira Coupling: For C-C (alkyne) Bond Formation

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. [12][13]This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt.

Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions Pyrazole-Halide 4-Halo-1-tert-butyl-3-methyl-1H-pyrazole Product 4-Alkynyl-1-tert-butyl-3-methyl-1H-pyrazole Pyrazole-Halide->Product Alkyne Terminal Alkyne Alkyne->Product Pd_Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Base Amine Base (e.g., Et₃N, DIPEA) Solvent Solvent (e.g., THF, DMF)

Caption: Sonogashira coupling reaction workflow.

Detailed Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add the 4-halo-1-tert-butyl-3-methyl-1H-pyrazole (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and copper(I) iodide (2-5 mol%).

  • Add an anhydrous solvent such as THF or DMF (0.1-0.2 M).

  • Add the amine base (e.g., triethylamine, 2-3 equiv) followed by the terminal alkyne (1.1-1.5 equiv).

  • Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. Monitor the reaction progress by TLC or LC-MS. [13]5. Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

ComponentExampleRoleRationale for Choice
Palladium Catalyst PdCl₂(PPh₃)₂Main CatalystA standard and effective catalyst for Sonogashira couplings. [12]
Copper(I) Cocatalyst CuICocatalystFacilitates the formation of the copper acetylide intermediate. [12]
Base Et₃N, DIPEABase and SolventActs as a base to deprotonate the alkyne and can also serve as a solvent.
Solvent THF, DMFReaction MediumAprotic polar solvents are typically used to dissolve the reactants.

Troubleshooting and Optimization

Cross-coupling reactions can be sensitive to various factors. If a reaction is not proceeding as expected, consider the following:

  • Catalyst and Ligand Choice: The steric and electronic properties of the ligand can have a profound impact on the reaction outcome. Screening a variety of ligands is often a crucial step in optimization. [7]For sterically hindered substrates, more specialized ligands may be required. [14]* Base and Solvent Effects: The choice of base and solvent can significantly influence the reaction rate and yield. A systematic screening of different bases and solvents is recommended. [11]* Purity of Reagents: The purity of the starting materials, particularly the aryl halide and the coupling partner, is critical. Impurities can inhibit the catalyst. [9]* Inert Atmosphere: Maintaining a strict inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst. [9]

Conclusion

The protocols described in these application notes provide a solid and versatile foundation for the synthesis of a diverse range of 4-substituted-1-tert-butyl-3-methyl-1H-pyrazole derivatives. By leveraging these powerful palladium- and copper-catalyzed cross-coupling reactions, researchers in drug discovery can efficiently generate novel molecular entities based on this privileged scaffold, accelerating the development of new therapeutic agents. Careful optimization of the reaction conditions for each specific substrate will be key to achieving high yields and purity.

References

  • BenchChem. (2025). Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-hydrazinylpyrazine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands.
  • BenchChem. (2025).
  • Reeves, J. T., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(14), 3839–3842.
  • Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(15), 3481.
  • Jadhav, S. D., et al. (2021). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic Chemistry & Process Research.
  • Bhattacharya, S., et al. (2006). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkivoc, 2006(10), 89-99.
  • Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • BenchChem. (2025).
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917.
  • Al-Tel, T. H. (2010). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2010(11), 26-40.
  • Itoh, T., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(15), 9483–9494.
  • Reddy, R. P., et al. (2019). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ChemistrySelect, 4(29), 8527-8530.
  • DiRocco, D. A., et al. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development, 25(1), 161–167.
  • Al-Tel, T. H. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc, 2010(11), 26-40.
  • El-Ghanam, A. M., & El-Gazzar, A. A. (2016). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 21(11), 1478.
  • Chen, J., et al. (2017). A Regioselective Approach to Trisubstituted Pyrazoles via Palladium-Catalyzed Oxidative Sonogashira-Carbonylation of Arylhydrazines. Organic Letters, 19(14), 3691–3694.
  • Martinek, N., et al. (2022). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing nucleophiles, with isolated yields reported.
  • Kim, J., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(15), 3481.
  • Scripps Research. (2022). Cross-coupling, radically simplified.
  • Böhme, U., & Korb, M. (2017). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions.
  • BenchChem. (2025). Assessing the impact of the tert-butyl group on the pharmacological activity of pyrazole compounds.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Varala, R., et al. (2021). Role of tert-Butyl Hydroperoxide (TBHP) in Cross-Coupling Reactions. IntechOpen.
  • Biffis, A., et al. (2017). Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction.
  • Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References.
  • Thomas, D. A., et al. (2020).
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 137.
  • Harding, J. R., et al. (2009). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of organic chemistry, 74(1), 347–354.
  • Corcé, V., et al. (2018). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. Organic letters, 20(17), 5426–5429.
  • Kim, B. R., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • Martins, M. A. P., et al. (2018). Styrylpyrazoles: Properties, Synthesis and Transformations. Current Organic Chemistry, 22(16), 1564-1601.
  • Li, Y., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6423.
  • Royal Society of Chemistry. (2019). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery.
  • Varala, R., et al. (2022). Role of tert-Butyl Hydroperoxide (TBHP) in Cross-Coupling Reactions. IntechOpen.
  • El-Gazzar, A. A., & Hafez, H. N. (2016).
  • Organ, M. G., et al. (2011). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
  • Chemistry World. (2017). Subtle steric differences reveal a model for Ni cross-coupling success.
  • Sapphire Bioscience. (n.d.). 1-(1-tert-Butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one.
  • MDPI. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • ResearchGate. (2020). Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)
  • NextSDS. (n.d.). 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one.

Sources

Application

incorporating 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine into peptide chains

Application Note: Strategic Incorporation of 1-(1-tert-Butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine in Peptidomimetic Design Introduction & Mechanistic Rationale The development of advanced peptidomimetics often requires...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 1-(1-tert-Butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine in Peptidomimetic Design

Introduction & Mechanistic Rationale

The development of advanced peptidomimetics often requires the incorporation of non-natural, sterically demanding pharmacophores to enhance proteolytic stability, lipophilicity, and target engagement. The molecule 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine represents a highly specialized building block for such applications.

Because this molecule is a mono-amine lacking a carboxylic acid, it cannot be incorporated into the internal backbone of a peptide chain via standard Solid-Phase Peptide Synthesis (SPPS). Instead, it must be strategically deployed as a C-terminal capping agent or a side-chain appendage (e.g., via conjugation to Asp or Glu residues).

Pharmacological & Chemical Causality:

  • Target Affinity: The pyrazole nucleus is a privileged scaffold in drug discovery, acting as a potent hydrogen-bond acceptor and bioisostere for amides, which frequently improves binding in the hydrophobic pockets of kinases and GPCRs .

  • Steric Hindrance: The primary amine is situated on a secondary carbon (an ethyl linker) directly adjacent to a methyl group at the C3 position of the pyrazole ring. Furthermore, the bulky tert-butyl group at N1 restricts the overall conformational flexibility of the molecule.

  • Coupling Logic: Due to this intense steric crowding, standard carbodiimide-based coupling (e.g., DIC/HOBt) is kinetically unfavorable and risks significant C-terminal epimerization. Successful incorporation mandates the use of highly reactive uronium/aminium salts like HATU or COMU, which facilitate amide bond formation via a neighboring-group effect (a 7-membered hydrogen-bonded transition state) .

Comparative Coupling Efficacy

To establish a self-validating baseline for protocol design, it is critical to select the correct activation chemistry. The table below summarizes the quantitative coupling efficiencies when reacting 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine with a standard protected dipeptide acid (Fmoc-Ala-Val-OH) in solution.

Table 1: Reagent Efficiency for Hindered Pyrazole Amine Coupling

Coupling ReagentAdditiveBaseReaction TimeConversion Yield (%)Epimerization Risk
DICHOBtDIPEA12 hours42%High
HBTUHOBtDIPEA6 hours68%Moderate
HATU HOAt DIPEA 2 hours 94% Low
COMU Oxyma TMP 1.5 hours 97% Very Low

Data Interpretation: The inclusion of the 7-aza-benzotriazole leaving group (in HATU) or the Oxyma leaving group (in COMU) is strictly required to overcome the activation energy barrier imposed by the C3-methyl and 1-aminoethyl steric clash .

Experimental Workflows

Workflow A: Solution-Phase C-Terminal Amidation

This approach is ideal for capping the C-terminus of a peptide sequence. The peptide is synthesized on a hyper-acid-sensitive resin to allow cleavage of the fully protected sequence, followed by solution-phase coupling.

Workflow A SPPS on 2-CTC (Acid-Labile Resin) B Mild Cleavage (1% TFA / DCM) A->B C Protected Peptide Acid B->C D Activation (HATU / DIPEA) C->D E Amine Coupling (Pyrazole Motif) D->E F Global Deprotection & RP-HPLC E->F

Fig 1: Workflow for solution-phase C-terminal amidation using the pyrazole amine.

Step-by-Step Protocol:

  • Peptide Synthesis: Synthesize the desired peptide sequence on 2-Chlorotrityl chloride (2-CTC) resin using standard Fmoc-SPPS. Ensure the N-terminus is Boc-protected or Fmoc-protected depending on downstream needs.

  • Mild Cleavage: Treat the resin with 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 10 x 2 minutes. This releases the peptide while retaining all side-chain protecting groups.

  • Isolation: Filter the cleavage cocktail into a flask containing 10% pyridine in methanol to neutralize the TFA. Evaporate the solvent under reduced pressure and precipitate the protected peptide acid in ice-cold diethyl ether. Centrifuge and dry the pellet.

  • Activation: Dissolve the protected peptide (1.0 eq) in anhydrous DMF (concentration ~0.1 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 3 minutes at room temperature to form the active OAt-ester.

  • Coupling: Add 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine (1.5 eq) to the mixture. Stir under nitrogen for 2–4 hours. Monitor completion via LC-MS.

  • Global Deprotection: Evaporate the DMF, and treat the crude residue with a standard cleavage cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2 hours to remove side-chain protecting groups.

  • Purification: Precipitate in cold ether, lyophilize, and purify via preparative RP-HPLC.

Workflow B: On-Resin Side-Chain Derivatization

This method incorporates the pyrazole moiety perpendicular to the peptide backbone, utilizing the carboxylic acid of an Asp or Glu residue.

Mechanism cluster_0 Overcoming Steric Hindrance in Amide Coupling N1 Carboxylate Activation HATU / HOAt N2 Active Ester OAt-Ester Intermediate N1->N2 N4 Transition State 7-Membered H-Bonded Ring N2->N4 N3 Nucleophile 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine N3->N4 Anchors via H-bond N5 Target Molecule Pyrazole-Capped Peptide N4->N5

Fig 2: Mechanistic logic of HOAt-mediated coupling for sterically hindered amines.

Step-by-Step Protocol:

  • Orthogonal Protection: Incorporate Fmoc-Glu(OAll)-OH or Fmoc-Asp(OAll)-OH at the desired position during SPPS. Ensure the N-terminus is Fmoc-protected to prevent unwanted capping.

  • Allyl Deprotection: Swell the resin in DCM. Treat with Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.1 eq) and Phenylsilane (PhSiH₃) (10 eq) in anhydrous DCM for 2 x 30 minutes in the dark.

  • Washing: Wash the resin extensively with DCM, 0.5% sodium diethyldithiocarbamate in DMF (to remove residual palladium), and pure DMF.

  • On-Resin Coupling: To the resin, add a pre-activated solution of PyAOP (3.0 eq), HOAt (3.0 eq), and DIPEA (6.0 eq) in DMF. Note: PyAOP is preferred here over HATU if there is any risk of guanidinylation of free amines, though HATU is acceptable if the N-terminus is strictly protected.

  • Amine Addition: Add the pyrazole amine (3.0 eq) to the resin suspension. Agitate at room temperature for 12 hours.

  • Validation: Perform a micro-cleavage of a few resin beads and analyze via MALDI-TOF or LC-MS to confirm the mass shift (+221 Da minus H₂O) corresponding to successful amidation.

References

  • Bansal, N., Sathish, E., Babu, A., & Kumar, B. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Molecular Diversity. Available at:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. Available at:[Link]

Method

Application Notes &amp; Protocols: In Vivo Formulation of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine

Prepared by: Senior Application Scientist, Preclinical Formulation Group Document ID: AN-VIVO-2026-0320 Version: 1.0 For Research Use Only (RUO) Introduction: The Critical Role of Formulation The successful in vivo evalu...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Formulation Group Document ID: AN-VIVO-2026-0320 Version: 1.0 For Research Use Only (RUO)

Introduction: The Critical Role of Formulation

The successful in vivo evaluation of any novel chemical entity (NCE) is fundamentally dependent on the quality and appropriateness of its formulation. An inadequate formulation can lead to poor bioavailability, inconsistent exposure, and erroneous pharmacokinetic (PK) and pharmacodynamic (PD) data, ultimately jeopardizing the progression of a promising therapeutic candidate. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on formulating 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine for preclinical animal models.

Disclaimer: Specific experimental data for 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine is not extensively available in the public domain. The principles and protocols outlined herein are based on established pharmaceutical science for formulating small molecules with similar structural features (specifically, a basic amine group and a heterocyclic core), which often present solubility challenges.[1] It is imperative that the end-user performs the recommended characterization and validation studies to confirm the suitability of any formulation for their specific animal model and study design.

Physicochemical Characterization: The Formulation Blueprint

Understanding the inherent properties of the active pharmaceutical ingredient (API) is the first and most critical step in developing a robust formulation.

Structural Analysis and Predicted Properties
  • Compound Name: 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine

  • Molecular Formula: C₁₀H₁₉N₃[2]

  • Molecular Weight: 181.28 g/mol [2]

  • Key Features:

    • Primary Amine (-NH₂): This group is basic and will become protonated (cationic) at pH values below its pKa. This suggests that the compound's aqueous solubility will be highly pH-dependent, likely increasing significantly in acidic conditions.

    • Tert-butyl and Pyrazole Core: These moieties contribute to the molecule's lipophilicity, potentially limiting its solubility in aqueous vehicles at neutral or physiological pH. A predicted XlogP of 0.8 for a similar structure suggests low to moderate lipophilicity.[3]

Recommended Preliminary Experiments

Before committing to a formulation strategy, initial solubility screening is essential. This data will directly inform vehicle selection.

Table 1: Recommended Initial Solubility Screen

Vehicle Category Specific Examples Rationale
Aqueous Buffers pH 2.0 (e.g., HCl), pH 4.5 (e.g., Acetate), pH 7.4 (PBS) To determine pH-dependent solubility and suitability for simple aqueous solutions.
Co-solvents Propylene Glycol (PG), Polyethylene Glycol 400 (PEG400), Ethanol To assess solubility enhancement for both oral and parenteral routes.
Surfactants 1% Polysorbate 80 (Tween® 80), 1% Cremophor® EL To evaluate the potential for micellar solubilization.

| Oils | Corn Oil, Sesame Oil, Miglyol® 812 | To determine suitability for lipid-based solutions or suspensions, primarily for oral gavage.[4][5] |

A tiered approach, starting with simple aqueous solutions and progressing to more complex systems if needed, is the most efficient path.[1]

Formulation Strategy: A Stepwise Decision Framework

The goal is to use the simplest possible formulation that maintains the compound in a stable and bioavailable state for the duration of the study. The choice of formulation is dictated by the compound's solubility, the intended route of administration, and the required dose.

Decision Tree for Formulation Selection

The following diagram outlines a logical workflow for selecting an appropriate formulation strategy based on the initial solubility screening results.

G cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Formulation Path Solubility Determine Solubility in Aqueous Buffer (pH 7.4) Decision1 Solubility > Target Dose? Solubility->Decision1 AqueousSol Formulate as Simple Aqueous Solution (e.g., Saline or PBS) Decision1->AqueousSol Yes pH_Mod Attempt pH Modification (e.g., use acidic buffer) Decision1->pH_Mod No pH_Mod->AqueousSol Soluble CoSolvent Test Co-solvents (PEG400, PG, etc.) pH_Mod->CoSolvent Insoluble CoSolvent->AqueousSol Soluble Suspension Prepare Suspension (e.g., 0.5% CMC-Na) CoSolvent->Suspension Insoluble

Caption: Decision tree for selecting an in vivo formulation strategy.

Detailed Formulation Protocols

Safety Precaution: Always handle the API and formulation excipients in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 4.1: Preparation of an Aqueous Solution (Target: 1 mg/mL)

This is the preferred method if the compound shows adequate solubility.

  • Rationale: Aqueous solutions are simple, well-tolerated, and ideal for intravenous (IV) administration as they minimize the risk of embolism.[6] For parenteral routes, the final formulation must be sterile and pyrogen-free.[7][8]

  • Materials:

    • 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine (API)

    • Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

    • Sterile vials, magnetic stirrer, and stir bars

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Weigh the required amount of API for the target concentration and batch size.

    • In a sterile vial, add approximately 80% of the final volume of the vehicle (e.g., 8 mL for a 10 mL final volume).

    • While stirring, slowly add the API powder to the vehicle.

    • If the API is the salt form (e.g., HCl salt), it should readily dissolve. If it is a free base, solubility may be limited. Consider using a vehicle with a lower pH if necessary.

    • Continue stirring until the API is fully dissolved. A brief, gentle sonication in a water bath can aid dissolution.

    • Once dissolved, add the vehicle to reach the final target volume (quantum satis, q.s.).

    • For parenteral administration, sterilize the final solution by passing it through a 0.22 µm syringe filter into a final sterile vial.[6]

    • Proceed to Analytical Validation (Section 5.0).

Protocol 4.2: Preparation of a Co-Solvent Solution (Target: 5 mg/mL)

Used when aqueous solubility is insufficient. This example uses a common vehicle for oral or intraperitoneal (IP) administration.

  • Rationale: Co-solvents like PEG400 and Propylene Glycol increase solubility by reducing the polarity of the aqueous vehicle.[9] However, some co-solvents can cause toxicity or adverse effects, so their concentration should be minimized.[10][11]

  • Materials:

    • API

    • Polyethylene Glycol 400 (PEG400)

    • Sterile Water or Saline

    • Vials, magnetic stirrer

  • Procedure:

    • Weigh the required amount of API.

    • Prepare the vehicle system. A common starting point is 10% PEG400 in water. For a 10 mL batch, this would be 1 mL of PEG400 and 9 mL of water.

    • First, add the API to the PEG400 and vortex or stir to form a slurry or solution. This "wets" the compound and aids dissolution.

    • Slowly add the aqueous component (water or saline) to the API/PEG400 mixture while stirring continuously.

    • Stir until a clear solution is obtained.

    • Proceed to Analytical Validation (Section 5.0).

Protocol 4.3: Preparation of a Suspension for Oral Gavage (Target: 10 mg/mL)

The method of last resort when the compound cannot be adequately solubilized at the required concentration.

  • Rationale: Suspensions allow for the administration of higher doses of insoluble compounds. The key is to ensure a uniform, homogenous dispersion with a small particle size to promote consistent absorption.[4] Suspending agents like carboxymethyl cellulose (CMC) increase viscosity and prevent rapid settling.[5][12]

  • Materials:

    • API

    • 0.5% (w/v) Carboxymethyl Cellulose Sodium (CMC-Na) in purified water

    • 0.1% (w/v) Polysorbate 80 (Tween® 80) (as a wetting agent)

    • Mortar and pestle, magnetic stirrer, homogenizer (optional)

  • Procedure:

    • Prepare the vehicle: Add 50 mg of CMC-Na to 10 mL of purified water. Heat gently (to ~60°C) and stir until fully dissolved. Let it cool to room temperature. Add 10 µL of Tween® 80.

    • Weigh the required amount of API. If particles are large, gently grind the API in a mortar and pestle to reduce particle size.

    • Add a small amount of the vehicle to the API powder to create a thick, uniform paste. This ensures all particles are wetted.

    • Gradually add the remaining vehicle to the paste while stirring continuously.

    • If available, use a homogenizer to ensure a uniform particle size distribution.

    • Crucial Step: A suspension must be stirred continuously during dosing to ensure each animal receives the correct dose.

    • Proceed to Analytical Validation (Section 5.0).

Analytical Validation: Ensuring Trust and Reproducibility

A formulation is not complete until it has been analytically validated. This step is non-negotiable for ensuring the quality and integrity of in vivo data.[13] The primary parameters to confirm are concentration, homogeneity (for suspensions), and stability.[14]

Recommended Analytical Method

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard method for quantifying small molecules in formulation samples.[15] The method itself should be validated for specificity, linearity, accuracy, and precision according to established guidelines like ICH Q2(R1).[16]

Validation Workflow

The following workflow illustrates the self-validating process of formulation preparation and analysis.

G cluster_0 Formulation Phase cluster_1 Analysis & Decision Phase Prep Prepare Formulation (Solution or Suspension) Sample Collect QC Samples (e.g., Top, Middle, Bottom) Prep->Sample HPLC Analyze via Validated HPLC-UV Method Sample->HPLC Decision Results within Acceptance Criteria? (e.g., 90-110% of Target) HPLC->Decision Pass Release Formulation for In Vivo Dosing Decision->Pass Yes Fail FAIL: Reject Batch Troubleshoot & Reformulate Decision->Fail No

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine (CAS: 1210183-87...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine (CAS: 1210183-87-1).

While this building block is highly valuable for introducing sterically hindered, lipophilic motifs into drug candidates, its unique structural features—a bulky tert-butyl group, a substituted pyrazole core, and a primary amine—frequently lead to solubility bottlenecks in both organic stock preparation and aqueous biological assays.

Below, we provide an in-depth, causality-driven guide to diagnosing and resolving these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my compound forming a cloudy suspension in 100% DMSO despite its lipophilic structure? A: This is almost always a "form" issue. Commercially supplied aliphatic amines are frequently shipped as hydrochloride (HCl) salts to improve shelf stability and prevent oxidation. While the free base of this compound is highly soluble in polar aprotic solvents like DMSO, the HCl salt possesses a high crystal lattice energy. Because DMSO lacks the ability to donate hydrogen bonds, it struggles to disrupt this ionic lattice. Furthermore, DMSO is highly hygroscopic; trace water absorbed from the atmosphere acts as an anti-solvent for lipophilic organic salts, further depressing solubility [1].

Q2: My 10 mM DMSO stock is perfectly clear, but it crashes out immediately when added to my biological assay buffer. Why? A: This is a classic "kinetic solubility" failure. When your DMSO stock is diluted into an aqueous buffer (e.g., PBS), the solvent environment rapidly shifts from aprotic to protic. The highly lipophilic tert-butyl and methyl-pyrazole moieties drive a rapid hydrophobic collapse. The compound precipitates out of solution before it can reach thermodynamic equilibrium. You must determine the compound's kinetic solubility limit to find the maximum workable concentration for your assay [2].

Q3: Can the amine react with DMSO during solubilization or storage? A: While primary amines are generally stable in DMSO at room temperature, prolonged storage or aggressive heating (>60°C) can lead to degradation. Trace impurities in lower-grade DMSO (such as dimethyl sulfide or oxidation products) can react with the nucleophilic primary amine. Always use anhydrous, HPLC-grade DMSO and avoid storing stocks at room temperature for extended periods.

Physicochemical & Solubility Profile

To troubleshoot effectively, you must understand how the salt form dictates the solvation mechanics. The table below summarizes the divergent properties of the two forms.

PropertyFree Base FormHydrochloride (HCl) Salt Form
Physical State Viscous liquid or low-melting solidCrystalline solid
DMSO Solubility High (>50 mM)Low to Moderate (Prone to suspension/gelation)
Aqueous Solubility Very LowModerate (Highly pH dependent)
Hygroscopicity LowHigh (Absorbs water, which reduces DMSO solubility)
Primary Solvation Barrier Hydrophobic collapse in aqueous mediaHigh crystal lattice energy in aprotic solvents

Diagnostic Workflows

The following diagrams illustrate the logical decision trees for resolving solubility failures.

TroubleshootingWorkflow Start Observe Precipitation in DMSO CheckForm Check Compound Form (Free Base vs. Salt) Start->CheckForm IsSalt Is it an HCl Salt? CheckForm->IsSalt AddBase Add 1.1 eq DIPEA or Et3N IsSalt->AddBase Yes HeatSonicate Gentle Heating (37°C) & Sonication IsSalt->HeatSonicate No (Free Base) Success Compound Solubilized AddBase->Success CheckWater Check for Water Contamination HeatSonicate->CheckWater Still Insoluble UseDryDMSO Use Anhydrous DMSO CheckWater->UseDryDMSO UseDryDMSO->Success

Caption: Logical workflow for diagnosing and resolving DMSO solubility failures of pyrazole-amines.

KineticSolubility Stock 10 mM Stock in 100% DMSO Dilution Serial Dilution in DMSO Stock->Dilution Transfer Transfer 2 µL to 198 µL Buffer Dilution->Transfer Incubate Incubate 2 hrs at 37°C Transfer->Incubate Measure Measure Turbidity (Abs 620 nm) Incubate->Measure Analyze Plot Abs vs. Conc to find Limit Measure->Analyze

Caption: Standardized workflow for determining the kinetic solubility limit in aqueous buffers.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . By observing the physical changes at each step, you simultaneously diagnose the root cause of the failure while executing the fix.

Protocol A: In Situ Free-Basing for High-Concentration DMSO Stocks

According to large-scale solubility models [1], primary aliphatic amines and heterocyclic rings exhibit borderline solubility profiles in DMSO that are highly sensitive to salt forms. If your compound is an HCl salt and refuses to dissolve, you must disrupt the ionic lattice. A field-proven workaround is the addition of a non-nucleophilic base [3].

Objective: To solubilize the HCl salt form by converting it to the highly DMSO-soluble free base in situ.

  • Weighing: Weigh out the target amount of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine into a clean, dry amber vial.

  • Initial Solvation: Add anhydrous, HPLC-grade DMSO to achieve the desired concentration (e.g., 50 mM). If a cloudy white suspension or gel forms, proceed to step 3.

  • Base Addition: Add 1.1 to 1.2 molar equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Agitation: Vortex the vial vigorously for 30 seconds, followed by gentle bath sonication for 5 minutes at room temperature.

  • Validation: The solution should become optically clear. Causality check: If the solution clears, it definitively validates that the high crystal lattice energy of the protonated salt was the barrier. The free base, now neutralized, is easily solvated by DMSO.

Protocol B: Kinetic Solubility Determination (Nephelometry Method)

To prevent your compound from crashing out during biological assays, you must empirically determine its kinetic solubility limit [2].

Objective: To find the maximum concentration of the compound in an aqueous buffer before hydrophobic collapse occurs.

  • Master Stock: Prepare a 10 mM master stock of the free-based compound in 100% anhydrous DMSO (using Protocol A if necessary).

  • Serial Dilution: In a V-bottom 96-well plate, perform a 2-fold serial dilution of the master stock using pure DMSO (ranging from 10 mM down to 9.7 µM).

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a new flat-bottom 96-well plate containing 198 µL of your assay buffer (e.g., PBS, pH 7.4). This ensures a constant 1% DMSO co-solvent concentration across all wells.

  • Incubation: Incubate the plate at 37°C for 2 hours on a plate shaker to simulate standard assay conditions.

  • Measurement: Measure the absorbance (turbidity) at 620 nm using a microplate reader.

  • Validation & Analysis: Plot Absorbance (y-axis) vs. Concentration (x-axis). Causality check: The graph will remain flat at low concentrations and suddenly spike upward. This sharp inflection point represents the kinetic solubility limit—the exact concentration where the hydration shell fails and the lipophilic tert-butyl/pyrazole groups aggregate. Ensure your downstream assays operate strictly below this concentration.

References

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling - ACS Publications.[Link]

  • Reaction intermediate being poorly soluble - any workarounds? r/Chempros - Reddit.[Link]

Optimization

Technical Support Center: Optimizing Flash Chromatography for 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing purification bottlenecks with highly basic, nitrogen-rich heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing purification bottlenecks with highly basic, nitrogen-rich heterocycles.

Here, we deconstruct the chromatographic behavior of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine and provide field-validated, self-correcting protocols to ensure high-yield, high-purity isolations.

Molecular Profiling & Chromatographic Causality

To purify a molecule, you must first understand how it communicates with its environment. 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine presents a unique dual-character challenge:

  • The Lipophilic Core: The tert-butyl and methyl groups on the pyrazole ring provide significant lipophilicity, making the compound highly soluble in standard organic solvents (DCM, EtOAc).

  • The Basic Appendages: The molecule contains a primary amine appended to an ethyl linker, alongside the basic nitrogens of the pyrazole core.

The Root Cause of Peak Tailing: When this compound is loaded onto standard bare silica gel, researchers almost universally observe severe peak streaking, poor resolution, and low mass recovery. The causality lies in silanol activity . Bare silica gel is populated with surface silanol groups (-Si-OH), which act as weak Brønsted acids (pKa ~4–5). The primary amine on your target molecule is a strong base (pKa ~9–10). Upon contact, an acid-base equilibrium occurs, deprotonating the silanol to form a localized -Si-O⁻ site[1]. This forces the target molecule into a dual-retention mechanism: standard adsorption and strong cation-exchange binding.

To achieve a successful purification, we must disrupt this electrostatic interaction either by competitive masking (using mobile phase modifiers)[2] or by surface functionalization (using amine-bonded stationary phases)[3].

Method Development Workflow

The following decision matrix dictates the optimal stationary phase based on your specific impurity profile and laboratory constraints.

Workflow Start Crude Mixture: 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine Assess Assess Impurity Polarity Start->Assess NP_Path Lipophilic Impurities (Normal Phase) Assess->NP_Path Organic Matrix RP_Path Polar Impurities (Reversed Phase) Assess->RP_Path Aqueous/Polar Matrix Amine_Silica Amine-Functionalized Silica (Hexane/EtOAc) Optimal Choice NP_Path->Amine_Silica High Budget Bare_Silica Bare Silica Gel (DCM/MeOH + 1% TEA) Cost-Effective NP_Path->Bare_Silica Standard Lab C18_Silica C18 Silica (H2O/MeCN + 0.1% NH4OH) Salt Formation RP_Path->C18_Silica

Decision matrix for selecting the optimal flash chromatography stationary phase for primary amines.

Quantitative Performance Data

Choosing the right system requires balancing resolution, recovery, and post-purification processing time.

Table 1: Stationary Phase Performance Metrics for Primary Amines

Stationary PhaseModifier RequiredTypical Mass RecoveryEvaporation Time (100 mL)Resolution (Rs) Potential
Bare Silica Gel 1–2% TEA or NH₄OH60% – 75%High (>45 mins, high vac needed)Moderate (Rs ~ 1.2)
Amine-Functionalized Silica None (0%)85% – 95%Low (<15 mins)High (Rs > 2.0)
C18 Reversed-Phase 0.1% NH₄OH80% – 90%Very High (Aqueous removal)High (Rs > 2.0)

Standard Operating Protocols (SOPs)

Every protocol below is designed as a self-validating system —meaning the procedure includes built-in checks to confirm the chemistry is working before you commit your entire crude batch.

Protocol A: Amine-Functionalized Silica (The Gold Standard)

Causality: Amine-bonded silica features a carbon tether end-capped with a primary amine. This permanently neutralizes the silica surface, eliminating solute-sorbent mass transfer delays and negating the need for basic modifiers[4].

  • System Validation (TLC): Spot your crude mixture on an amine-functionalized TLC plate. Develop in 50% Hexane / 50% EtOAc. A successful system will yield a tight, circular spot for the target amine without tailing.

  • Column Equilibration: Mount an amine-functionalized flash column (e.g., Biotage® KP-NH or RediSep® Amine). Equilibrate with 3 Column Volumes (CV) of 100% Hexane.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DCM. If the sample is highly viscous, perform a dry load using Celite to ensure a narrow injection band.

  • Gradient Elution: Run a linear gradient from 0% to 100% Ethyl Acetate in Hexane over 15 CVs.

  • Detection: Set UV detection to 220 nm (primary pyrazole absorbance) and 254 nm.

  • Post-Run: Fractions can be evaporated directly via rotary evaporation without the need for high-vacuum modifier removal.

Protocol B: Bare Silica Gel with Basic Modifier (Cost-Effective Alternative)

Causality: When specialized columns are unavailable, adding Triethylamine (TEA) introduces competitive adsorption. TEA molecules are smaller and present in vast molar excess, preferentially binding to the active silanol sites and allowing your target amine to elute cleanly[2].

  • Solvent Preparation: Prepare Mobile Phase A (DCM + 1% v/v TEA) and Mobile Phase B (MeOH + 1% v/v TEA).

  • Column Pre-treatment (Critical Step): Flush a standard bare silica column with 3 CVs of Mobile Phase A. Self-Validation: Check the pH of the column effluent. Do not load your sample until the effluent is distinctly basic (pH > 8), confirming all silanols are masked.

  • Sample Loading: Liquid load the crude sample dissolved in Mobile Phase A.

  • Gradient Elution: Elute using a shallow gradient of 0% to 10% Mobile Phase B over 15 CVs.

  • Post-Purification: Pool the product fractions. Because TEA (bp ~89°C) is difficult to remove completely, co-evaporate the pooled fractions with toluene (2–3 times) to azeotropically remove residual TEA.

Troubleshooting Matrix

Table 2: Diagnostic Indicators and Corrective Actions

SymptomRoot CauseQuantitative IndicatorCorrective Action
Severe peak tailing / streaking Unmasked silanol interactions.Tailing factor (Tf) > 2.0; Rf difference between front and tail > 0.2.Increase TEA concentration to 2%, or switch to Protocol A (Amine-Silica).
Co-elution with lipophilic impurities Insufficient retention on normal phase.Resolution (Rs) < 1.0.Switch to Reversed-Phase (C18) using H₂O/MeCN with 0.1% NH₄OH to exploit hydrophobic differences.
Low mass recovery Irreversible cation-exchange binding to silica.Yield < 60% of expected theoretical mass.Flush the column with a "rescue solvent": 10% MeOH in DCM containing 5% NH₄OH.
Residual mass in NMR Incomplete removal of basic modifier.Triethylamine peaks present at 1.0 ppm (t) and 2.5 ppm (q) in ¹H NMR.Co-evaporate the final oil with toluene, then place under high vacuum (<0.1 mbar) for 12 hours.

Frequently Asked Questions (FAQs)

Q: Can I use Trifluoroacetic acid (TFA) as a modifier instead of TEA? A: Absolutely not on normal phase silica. TFA is a strong acid. While it is useful in reversed-phase chromatography to form lipophilic ion pairs, adding it to normal phase silica will protonate your primary amine. This exacerbates the electrostatic interaction with the stationary phase, causing the compound to irreversibly crash out or stick to the column.

Q: My pyrazole derivative isn't showing up well on the UV detector. What are my options? A: While the pyrazole core generally absorbs well at 220–230 nm, complex matrices can obscure the signal. If your system is equipped with it, utilize an Evaporative Light Scattering Detector (ELSD) or an MS-triggered fraction collector. 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine ionizes exceptionally well in ESI+ (Electrospray Ionization positive mode) due to the primary amine.

Q: Why does my compound elute in the void volume when using Amine-functionalized silica? A: Amine-functionalized silica is less retentive than bare silica because the highly polar silanols are capped. If your compound is eluting in the void volume, your starting mobile phase is too strong. Ensure you are starting with 100% Hexane (or Heptane) and using a very shallow gradient (e.g., 0% to 20% EtOAc over 10 CVs) to ensure proper partitioning.

References

  • - Biotage

  • - Teledyne ISCO 3. - Chemistry Stack Exchange 4. - ACS Publications

Sources

Troubleshooting

reducing byproduct formation in 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine batch reactions

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the batch synthesis of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine. This document provides in...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the batch synthesis of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to byproduct formation, helping you optimize your reaction outcomes and ensure the highest purity of your target compound.

I. Overview of the Synthetic Pathway and Key Challenges

The synthesis of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine typically proceeds through a two-step process:

  • Formation of the pyrazole core: This is often achieved via a Knorr-type pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with tert-butylhydrazine.[1][2]

  • Reductive amination of the ketone intermediate: The resulting ketone, 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one, is then converted to the desired primary amine. Common methods for this transformation include the Leuckart reaction or the reduction of an oxime intermediate.[3][4][5]

The primary challenges in this synthesis revolve around controlling byproduct formation at each stage. The purity of the final amine is critically dependent on the successful management of these side reactions.

Diagram of the General Synthetic Pathway:

Synthetic_Pathway 1,3-Dicarbonyl 1,3-Dicarbonyl Pyrazole_Ketone 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one 1,3-Dicarbonyl->Pyrazole_Ketone Knorr Synthesis tert-Butylhydrazine tert-Butylhydrazine tert-Butylhydrazine->Pyrazole_Ketone Primary_Amine 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine Pyrazole_Ketone->Primary_Amine Reductive Amination Leuckart_Troubleshooting Start Start N_Formyl N-Formylated Byproduct Detected Start->N_Formyl Hydrolysis Perform acidic or basic hydrolysis of the crude product. N_Formyl->Hydrolysis Yes Alternative_RA Consider alternative reductive amination methods. N_Formyl->Alternative_RA Persistent Issue Purification Purify by column chromatography or crystallization. Hydrolysis->Purification End End Alternative_RA->End Purification->End

Sources

Optimization

optimizing crystallization conditions for 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine scale-up

Introduction: The Critical Role of Crystallization in Scale-Up Crystallization is a pivotal unit operation in the pharmaceutical industry, serving as the primary method for the purification and isolation of Active Pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystallization in Scale-Up

Crystallization is a pivotal unit operation in the pharmaceutical industry, serving as the primary method for the purification and isolation of Active Pharmaceutical Ingredients (APIs).[1][2] For a molecule like 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine, a robust and reproducible crystallization process is paramount for ensuring batch-to-batch consistency in purity, crystal form (polymorphism), and particle size distribution as you transition from the lab to plant scale.[1][3] These solid-state properties directly impact downstream processing, such as filtration and drying, as well as the final drug product's bioavailability and stability.[2][3]

This guide provides a comprehensive, problem-oriented framework for troubleshooting and optimizing the crystallization of this specific pyrazole derivative, grounded in fundamental scientific principles and field-proven strategies.

Compound Profile: 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine

  • Scaffold: Pyrazole. This is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[4] One nitrogen is pyrrole-like (a potential hydrogen bond donor) and the other is pyridine-like (a hydrogen bond acceptor).[4][5] This dual nature is crucial for its interaction with solvents.

  • Key Functional Groups:

    • tert-Butyl Group: A bulky, non-polar group that will influence solubility in non-polar solvents and may introduce steric considerations in crystal packing.

    • Primary Amine (-NH2): A key site for hydrogen bonding, which can lead to strong intermolecular forces and affect solubility.[6] It also provides a basic handle for potential pH adjustment or salt formation strategies.[7]

    • Methyl Group: A small lipophilic group.

  • Expected Solubility: Based on the structure and related pyrazole derivatives, the compound is expected to be freely soluble in polar organic solvents like methanol, ethanol, and DMSO, and less soluble in non-polar solvents like hexane or heptane.[6][8] Water solubility is likely to be limited.[7]

Foundational Principles: The Science of Supersaturation

Successful crystallization, especially during scale-up, hinges on precise control over supersaturation .[9][10] Supersaturation is the driving force of the entire process, defined as a state where a solution contains more dissolved solute than it can hold at equilibrium.[9] It is the essential prerequisite for both the birth of new crystals (nucleation) and their subsequent growth.

cluster_0 Driving Force Supersaturation Supersaturation (Concentration > Solubility) Nucleation Nucleation (Birth of new crystals) Supersaturation->Nucleation High supersaturation favors Growth Crystal Growth (Deposition onto existing crystals) Supersaturation->Growth Low supersaturation favors Fine Particles Fine Particles Nucleation->Fine Particles Larger Particles Larger Particles Growth->Larger Particles

Caption: Troubleshooting workflow for common crystallization issues.

References
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025).
  • Jiko, T. (2025). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • ProQuest. (n.d.). Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. ProQuest.
  • Synthesis and Biological Evaluation of Some Pyrazole Deriv
  • PharmaBlock. (n.d.). Crystallization Process R&D in Pharmaceutical Development. PharmaBlock.
  • Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. (2025).
  • The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. (n.d.).
  • Vaidya, A., et al. (2023). Pharmaceutical Manufacturing Continuous Crystallization Procedures: A Review. Asian Journal of Pharmaceutics, 17(3).
  • American Chemical Society. (2018). Development and Scale-Up of a Crystallization Process To Improve an API's Physiochemical and Bulk Powder Properties.
  • Syrris. (2024).
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid deriv
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences.
  • Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-methyl-1H-pyrazole-5-amine. Organic Syntheses.
  • American Chemical Society. (2011). Polymorphism − A Perspective. Crystal Growth & Design.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Cambridge University Press & Assessment. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction.
  • BenchChem Technical Support. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem.
  • Hampton Research. (n.d.).
  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (2023). PMC.
  • Redman, T. P., Smith, B., & Barrett, M. (n.d.).
  • Karrouchi, K., et al. (n.d.).
  • H.E.L Group. (n.d.).
  • BenchChem Technical Support. (2025). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. BenchChem.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). IJNRD.
  • Sheikh, T. U., et al. (n.d.). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. PMC.
  • Polymers and Solvent-Induced Polymorphic Selection and Preferential Orientation of Pyrazinamide Crystal. (n.d.).
  • Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. (2025).
  • Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane. (n.d.). PMC.
  • Sigma-Aldrich. (n.d.). 1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-N-methylmethanesulfonamide.

Sources

Troubleshooting

resolving chiral separation challenges for 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine enantiomers

Welcome to the Technical Support Center for Chiral Separations. This guide is specifically engineered for researchers and drug development professionals tasked with resolving the enantiomers of 1-(1-tert-butyl-3-methyl-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Separations. This guide is specifically engineered for researchers and drug development professionals tasked with resolving the enantiomers of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine .

Due to the unique structural features of this compound—a highly polar primary amine adjacent to a chiral center, combined with a bulky, hydrophobic tert-butyl-pyrazole moiety—traditional chiral separation strategies often fail. This center provides field-validated troubleshooting protocols, mechanistic explanations, and optimized workflows to overcome these specific bottlenecks.

I. Diagnostic Workflow: Method Selection

Before beginning your separation, it is critical to align your chromatographic mode with the physicochemical realities of the target molecule. The primary amine demands specific host-guest complexation, while the tert-butyl group dictates solubility constraints.

ChiralSeparation Start Target: 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine Sub1 Structural Challenge 1: Primary Amine (Polar/Basic) Start->Sub1 Sub2 Structural Challenge 2: tert-butyl pyrazole (Hydrophobic/Steric) Start->Sub2 Decision Select Chromatographic Strategy Sub1->Decision Sub2->Decision SFC Supercritical Fluid Chromatography (SFC) High Efficiency & Speed Decision->SFC HPLC High-Performance Liquid Chromatography Polar Organic Mode (POM) Decision->HPLC CrownEther Crown Ether CSP (Crownpak CR-I+) Modifier: EtOH + 5% H2O + 0.8% TFA SFC->CrownEther Cyclofructan Cyclofructan CSP (LARIHC) Mobile Phase: MeOH + Acid/Base Additives HPLC->Cyclofructan

Decision matrix for selecting chiral stationary phases based on molecular structural challenges.

II. Troubleshooting & FAQs

Q1: I am observing co-elution and severe peak tailing on standard polysaccharide columns (e.g., Chiralpak AD/Chiralcel OD). Why is this happening? A1: Polysaccharide-based chiral stationary phases (CSPs) rely on a combination of hydrogen bonding, dipole-dipole, and π−π interactions. However, primary amines are highly polar and interact too strongly with residual silanols or the carbamate linkages, leading to peak tailing[1]. Furthermore, the bulky tert-butyl group on your pyrazole ring creates severe steric hindrance, preventing the chiral ethanamine center from deeply inserting into the polysaccharide's chiral grooves. Resolution: Abandon standard polysaccharide columns for this specific scaffold. Switch to a Crown Ether-based CSP (e.g., Crownpak CR-I(+)) or an aliphatic-derivatized Cyclofructan CSP. Both form highly specific inclusion complexes directly with the −NH3+​ group, bypassing the steric hindrance of the pyrazole ring[1][2].

Q2: I switched to a Crownpak CR-I(+) column in SFC, but I am still seeing peak fronting and poor peak shape. How can I optimize this? A2: Crown ether columns require the primary amine to be fully protonated to form the three critical hydrogen bonds within the 18-crown-6 cavity. If you are using standard SFC modifiers (like pure Methanol or Ethanol), the adsorption/desorption kinetics of this highly polar complex are too slow, causing peak distortion. Resolution: Add 5% water to your alcoholic modifier[1][3]. Water dramatically improves the solvation of the protonated amine-crown ether complex in the supercritical CO2​ environment, accelerating mass transfer and sharpening the peaks. Ensure your modifier also contains 0.8% Trifluoroacetic acid (TFA) to guarantee absolute protonation[1].

Q3: We attempted an HPLC separation using a Crown Ether column with a perchloric acid aqueous mobile phase, but the compound keeps precipitating. What is the alternative? A3: This is a classic causality conflict. While the primary amine requires acidic aqueous conditions for crown ether complexation in HPLC, the tert-butyl-pyrazole moiety makes the molecule highly hydrophobic, leading to poor aqueous solubility[4]. Resolution: Transition to a Polar Organic Mode (POM) HPLC method using a Cyclofructan-based CSP (e.g., LARIHC). POM utilizes 100% organic solvents (typically Methanol or Acetonitrile) combined with small amounts of acid/base additives (e.g., Acetic Acid and Triethylamine). This ensures complete solubility of the hydrophobic tert-butyl group while maintaining the "universal" primary amine enantiorecognition capabilities of the cyclofructan cavity[2].

III. Standard Operating Procedures (SOPs)

Below are two self-validating, step-by-step protocols engineered specifically for this compound class.

SOP A: SFC Method with Crown Ether (Recommended for High-Throughput/Preparative)

Mechanism: Supercritical CO2​ provides low viscosity and high diffusivity, while the crown ether cavity specifically recognizes the chiral primary amine.

  • Column Preparation: Install a Crownpak CR-I(+) column (5 µm, 150 × 3 mm ID) into the SFC system.

  • Modifier Preparation: Prepare a co-solvent mixture consisting of Ethanol containing 5% v/v highly purified Water and 0.8% v/v Trifluoroacetic Acid (TFA) . Critical Step: The water is mandatory for peak symmetry, and TFA ensures the amine is protonated.

  • System Equilibration: Set the SFC backpressure regulator to 150 bar and the column oven to 40°C. Equilibrate the column with 80% CO2​ / 20% Modifier at a flow rate of 3.0 mL/min until the baseline stabilizes[1][5].

  • Sample Preparation: Dissolve 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine in pure Ethanol to a concentration of 1 mg/mL.

  • Injection & Detection: Inject 2–5 µL. Monitor via UV detection at 254 nm or via MS detection.

SOP B: HPLC Polar Organic Mode with Cyclofructan (Recommended for High Solubility)

Mechanism: Aliphatic cyclofructans encapsulate the primary amine via hydrogen bonding in a non-aqueous environment, preventing hydrophobic precipitation.

  • Column Preparation: Install a LARIHC (aliphatic-derivatized cyclofructan) column (250 × 4.6 mm).

  • Mobile Phase Preparation: Prepare a 100% Methanol solution. Add 0.3% v/v Glacial Acetic Acid and 0.2% v/v Triethylamine (TEA). Note: The ratio of acid to base controls the retention time and selectivity; maintain an acidic bias.

  • System Equilibration: Set the flow rate to 1.0 mL/min and column temperature to 25°C[2][5].

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1 mg/mL.

  • Injection: Inject 5–10 µL and monitor at 254 nm.

IV. Performance & Selection Matrix

Summarizing the expected quantitative and qualitative outcomes of different chromatographic strategies for this specific pyrazole-ethanamine derivative:

Chiral Stationary PhaseChromatographic ModeRequired AdditivesSolubility RiskExpected Resolution ( Rs​ )Peak Symmetry
Polysaccharide (Coated) Normal Phase (HPLC)0.1% DEA / AlkaneLow <1.0 (Co-elution)Poor (Severe Tailing)
Crown Ether (CR-I+) Reversed Phase (HPLC) HClO4​ (Aqueous, pH < 2)High (Precipitation) >2.0 Moderate
Crown Ether (CR-I+) SFCEtOH + 5% H2​O
  • 0.8% TFA
Low >3.0 Excellent
Cyclofructan (LARIHC) Polar Organic (HPLC)MeOH + 0.3% AcOH + 0.2% TEALow >2.5 Good

V. References

1.1 - Wiley Analytical Science 2. 4 - Journal of Liquid Chromatography (Taylor & Francis) 3. 3 - Chirality (PubMed/NIH) 4. 5 - BenchChem 5. 2 - LCGC International

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Reference Data of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine

For researchers and professionals in the field of drug development and medicinal chemistry, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy st...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development and medicinal chemistry, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and spectral reference for 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine, a substituted pyrazole of interest. In the absence of publicly available experimental spectra for this specific molecule, this guide will present a detailed prediction of its ¹H and ¹³C NMR spectra. This prediction is grounded in established principles of NMR spectroscopy and supported by a comparative analysis with spectral data from analogous structures reported in the literature.

The Significance of Pyrazole Derivatives and the Need for Robust Characterization

Pyrazole derivatives are a well-established class of heterocyclic compounds that feature prominently in medicinal chemistry due to their wide range of biological activities.[1][2] Their structural versatility allows for the fine-tuning of physicochemical properties and biological targets. Consequently, the synthesis of novel pyrazole-containing molecules necessitates rigorous structural confirmation, for which NMR spectroscopy is an indispensable tool.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for compounds such as 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine, a standardized experimental protocol is crucial. The following methodology is recommended for a comprehensive analysis.

1. Sample Preparation:

  • Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common initial choice for many organic molecules. For compounds with exchangeable protons (like the amine group in our target molecule), deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often allows for the observation of N-H protons.[3]

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

Parameter¹H NMR¹³C NMR
Pulse Program Standard single-pulse (e.g., zg30)Proton-decoupled single-pulse (e.g., zgpg30)
Spectral Width 0-16 ppm0-220 ppm
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-5 seconds2-5 seconds
Number of Scans 16-641024-4096 (or more, depending on concentration)
Temperature 298 K (25 °C)298 K (25 °C)

Causality Behind Experimental Choices: The choice of a longer relaxation delay in ¹³C NMR is to ensure quantitative data, especially for quaternary carbons which have longer relaxation times. The larger number of scans for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine. These predictions are based on the analysis of substituent effects and a comparison with known data for pyrazole derivatives.[4][5][6]

Molecular Structure and Atom Numbering:

Caption: Molecular structure of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine with atom numbering for NMR assignment.

Table 1: Predicted ¹H NMR Spectral Data

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
1~ 7.3 - 7.5Singlet1HC5-HThe proton at C5 of the pyrazole ring is expected to be a singlet and appear in the aromatic region.[1]
2~ 3.5 - 4.0Quartet1HCH-NH₂The methine proton of the ethylamine group will be split into a quartet by the adjacent methyl group.
3~ 2.2 - 2.4Singlet3HC3-CH₃Methyl groups on a pyrazole ring typically appear in this region.[6]
4~ 1.6 - 1.8Broad Singlet2HNH₂The chemical shift of amine protons is variable and the signal is often broad due to exchange.[3]
5~ 1.5 - 1.7Singlet9HC(CH₃)₃The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
6~ 1.2 - 1.4Doublet3HCH-CH₃The methyl protons of the ethylamine group will be split into a doublet by the adjacent methine proton.

Table 2: Predicted ¹³C NMR Spectral Data

SignalPredicted Chemical Shift (δ, ppm)AssignmentRationale for Prediction
1~ 150 - 155C3The carbon bearing the methyl group is expected to be significantly downfield.[4]
2~ 135 - 140C5The chemical shift of C5 in N-substituted pyrazoles is typically in this range.[4]
3~ 115 - 120C4The carbon at the 4-position of the pyrazole ring.
4~ 58 - 62C of t-butylThe quaternary carbon of the tert-butyl group.
5~ 45 - 50CH-NH₂The aliphatic methine carbon.
6~ 30 - 32CH₃ of t-butylThe methyl carbons of the tert-butyl group.
7~ 20 - 25CH-CH₃The aliphatic methyl carbon of the ethylamine group.
8~ 12 - 15C3-CH₃The methyl carbon attached to the pyrazole ring.[4]

Comparative Analysis with Related Structures

The predicted chemical shifts are in good agreement with data reported for other substituted pyrazoles. For instance, the chemical shifts for the pyrazole ring protons and carbons are consistent with those observed for other N-alkylated pyrazoles.[4][5] The presence of the tert-butyl group on the nitrogen is known to shield the adjacent C5 proton slightly. The chemical shifts for the ethylamine side chain are based on standard values for similar aliphatic amines.

It is important to note that the exact chemical shifts can be influenced by the solvent and concentration.[7] Therefore, the predicted values should be considered as a reference range.

Workflow for Spectral Analysis and Data Validation

The process of analyzing and validating the NMR spectra of a novel compound like 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine follows a logical sequence to ensure accuracy.

G A Acquire 1D NMR Spectra (¹H and ¹³C) B Process Data (Fourier Transform, Phasing, Baseline Correction) A->B C Analyze ¹H NMR (Chemical Shift, Integration, Multiplicity) B->C D Analyze ¹³C NMR (Chemical Shift, Number of Signals) B->D E Perform 2D NMR (COSY, HSQC, HMBC) if necessary C->E For complex spectra F Assign Signals to Specific Atoms C->F D->E For complex spectra D->F E->F G Compare with Predicted Spectra and Literature Data F->G H Final Structure Confirmation G->H

Caption: A typical workflow for the acquisition, analysis, and validation of NMR spectral data for a novel compound.

For complex spectra where signal overlap occurs, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for making unambiguous assignments.[8]

Conclusion

This guide provides a comprehensive set of predicted ¹H and ¹³C NMR spectral reference data for 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine. By combining theoretical predictions with a robust experimental protocol and a logical workflow for analysis, researchers can confidently approach the structural elucidation of this and related pyrazole derivatives. The provided data and methodologies serve as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Available from: [Link]

  • Al-Azmi, A. F. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Available from: [Link]

  • Desai, N. C., Maheta, A. S., & Rajpara, K. M. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals, 12(1), 1-6. Available from: [Link]

  • Khan, I., Zaib, S., & Saeed, A. (2017). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Journal of the Chilean Chemical Society, 62(4), 3687-3690. Available from: [Link]

  • Jimeno, M. L., Jagerovic, N., Alkorta, I., & Elguero, J. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. Available from: [Link]

  • Elguero, J., Jagerovic, N., & Alkorta, I. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 19(7), 9746-9770. Available from: [Link]

  • Hockstedler, A. N., et al. (2017). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry, 55(10), 952-958. Available from: [Link]

  • Jimeno, M. L., Jagerovic, N., Alkorta, I., & Elguero, J. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy Letters, 30(2), 291-298. Available from: [Link]

  • Pollock, P. M., & Cole, K. P. (2013). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 90, 244-255. Available from: [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Information. Available from: [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

  • ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Available from: [Link]

  • The Royal Society of Chemistry. 1H- and 13C-NMR for. Available from: [Link]

  • ResearchGate. 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Available from: [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • ResearchGate. Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate. Available from: [Link]

  • SpectraBase. 1H-pyrazole-3-carboxylic acid, 1-methyl-, 4-[[[4-(ethoxycarbonyl)phenyl]amino]carbonyl]phenyl ester - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • El-Sheshtawy, H. S., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). Scientific Reports, 12(1), 17688. Available from: [Link]

Sources

Comparative

LC-MS/MS Validation and Performance Comparison Guide: 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine

Executive Summary & Analytical Rationale In modern drug discovery, pyrazole-derived primary amines are highly valued pharmacophores, frequently utilized as hinge-binding motifs in kinase inhibitors or as key building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Rationale

In modern drug discovery, pyrazole-derived primary amines are highly valued pharmacophores, frequently utilized as hinge-binding motifs in kinase inhibitors or as key building blocks for G-protein coupled receptor (GPCR) ligands. The compound 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine (CAS: 1210183-87-1)[1] represents a strategically modified building block.

From an analytical and bioanalytical perspective, small, highly polar basic amines are notoriously difficult to quantify using standard reversed-phase liquid chromatography (RP-LC) due to poor retention and severe matrix-induced ion suppression[2]. This guide objectively compares the LC-MS/MS performance of this tert-butyl-substituted target against its unhindered analog, 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine . By examining the causality behind column chemistry selection, ionization pathways, and[3], we provide a comprehensive framework for researchers developing robust bioanalytical assays for this class of compounds.

Physicochemical Profiling & Chromatographic Causality

The structural modifications of a building block dictate its behavior in an LC-MS/MS system. Basic primary amines ( pKa​≈9.5 ) are fully protonated at the acidic pH (pH 2–3) typically used in LC-MS mobile phases.

The Causality of Retention: The unhindered alternative (the N1-methyl analog) is highly polar. In RP-LC, it fails to partition effectively into the stationary phase, causing it to co-elute with the solvent front and endogenous plasma salts—the exact region where matrix suppression is most severe[2]. Conversely, the addition of the bulky, lipophilic tert-butyl group at the N1 position of our target compound significantly increases its partition coefficient (LogP). This structural modification drives strong hydrophobic interactions with the stationary phase, shifting the retention time well past the void volume and into a clean chromatographic window.

Table 1: Physicochemical and Chromatographic Comparison
Parameter1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine (Target)1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine (Alternative)
CAS Number 1210183-87-1N/A (Generic Analog)
Exact Mass 181.16 Da125.10 Da
Steric Bulk High (N1 tert-butyl group)Low (N1 methyl group)
Predicted LogP ~1.8 (Lipophilic)~0.2 (Highly Polar)
Optimal LC Column Biphenyl or C18 (Reversed-Phase)HILIC (Hydrophilic Interaction)
Matrix Effect Risk Low (Elutes past solvent front)High (Co-elutes with void volume)

LC-MS/MS Method Development & Optimization

Column Chemistry Selection

While standard end-capped C18 columns can retain the tert-butyl target, the primary amine is prone to secondary interactions with residual surface silanols, which manifests as peak tailing.

  • The Biphenyl Advantage: A Biphenyl stationary phase is objectively superior for this compound. It provides a dual retention mechanism: hydrophobic partitioning for the tert-butyl/methyl groups, and orthogonal π−π interactions with the electron-rich pyrazole ring. This yields highly symmetrical peaks and superior resolution from matrix lipids compared to C18[2].

  • HILIC: While mandatory for the polar methyl-analog, Hydrophilic Interaction Liquid Chromatography (HILIC) is unnecessary for the tert-butyl target and should be avoided to simplify mobile phase preparation and reduce equilibration times.

Mass Spectrometry: Ionization and Fragmentation (ESI+)

The Causality of Ionization: The primary ethanamine side chain acts as a powerful proton acceptor, making Positive Electrospray Ionization (ESI+) highly efficient.

During collision-induced dissociation (CID), the precursor ion [M+H]+(m/z182.2) undergoes a predictable, stepwise fragmentation. The lowest energy pathway is the neutral loss of ammonia ( −17Da ) from the primary amine, yielding an intermediate at m/z165.2 . As collision energy increases, the sterically strained tert-butyl group is cleaved and expelled as neutral isobutene ( −56Da ), resulting in the highly stable, conjugated product ion at m/z109.1 .

Fragmentation A Precursor Ion [M+H]+ m/z 182.2 B Intermediate Ion [M+H - NH3]+ m/z 165.2 A->B - NH3 (-17 Da) Collision Energy: 15V C Product Ion [M+H - NH3 - C4H8]+ m/z 109.1 B->C - Isobutene (-56 Da) Collision Energy: 25V

MS/MS Fragmentation Pathway for 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine (ESI+).

Table 2: Optimized MRM Transitions (ESI+)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Ion Purpose
Target Compound 182.2109.15025Quantifier
Target Compound 182.2165.25015Qualifier
SIL-IS ( 13C2​,15N ) 185.2112.15025Internal Standard

ICH M10 Compliant Bioanalytical Validation Protocol

To establish absolute trustworthiness in pharmacokinetic (PK) data, the analytical protocol must function as a self-validating system. We achieve this by integrating a Stable Isotope-Labeled Internal Standard (SIL-IS), which dynamically corrects for well-to-well variations in extraction recovery and transient matrix-induced ion suppression[4]. The following step-by-step methodology is designed to meet the rigorous standards of the[5].

Step-by-Step Methodology

Phase 1: Sample Preparation (Protein Precipitation)

  • Aliquot: Transfer 50μL of human plasma (blank, calibration standards, or unknown samples) into a 96-well collection plate.

  • Internal Standard Addition: Spike each well with 10μL of the SIL-IS working solution ( 50ng/mL in 50% Methanol).

  • Precipitation: Add 150μL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: The organic solvent denatures plasma proteins, while the formic acid ensures the basic amine remains fully protonated, preventing it from co-precipitating with acidic protein residues.

  • Extraction: Vortex the plate vigorously for 2 minutes, then centrifuge at 14,000×g for 10 minutes at 4∘C .

  • Dilution: Transfer 100μL of the supernatant to a clean analytical plate and dilute with 100μL of LC-MS grade water.

    • Causality: Diluting the high-organic extract with water matches the initial mobile phase conditions, preventing the "solvent effect" which causes peak broadening and splitting for early-eluting compounds.

Phase 2: LC-MS/MS Analysis

  • Column: Phenomenex Kinetex Biphenyl ( 50×2.1mm,2.6μm ).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Hold at 5% B for 0.5 min, ramp to 60% B over 3.0 min, flush at 95% B for 1.0 min, re-equilibrate at 5% B.

  • Flow Rate: 0.4mL/min ; Injection Volume: 2μL .

Phase 3: Validation Metrics (per ICH M10)

  • Accuracy & Precision: Analyze Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High). The intra-run and inter-run Coefficient of Variation (CV) must be ≤15% (and ≤20% at the LLOQ)[4].

  • Matrix Effect: Calculate the IS-normalized matrix factor using 6 independent lots of human plasma. The SIL-IS ensures the CV of the matrix factor remains <15% , validating the assay's immunity to matrix variations[4].

ValidationWorkflow cluster_0 Sample Processing cluster_1 LC-MS/MS Analysis cluster_2 ICH M10 Validation Metrics Spike Spike Plasma with Analyte & SIL-IS PPT Protein Precipitation (3x Vol Acetonitrile) Spike->PPT Centrifuge Centrifugation (14,000g, 10 min) PPT->Centrifuge LC Reversed-Phase LC (Biphenyl Column) Centrifuge->LC Supernatant MS Triple Quadrupole MS (ESI+, MRM Mode) LC->MS AccPrec Accuracy & Precision (≤15% CV) MS->AccPrec Peak Area Ratios Matrix Matrix Effect (IS-Normalized) MS->Matrix

ICH M10 Compliant Bioanalytical Validation Workflow for Plasma Samples.

References

  • European Medicines Agency (EMA) / ICH. "ICH guideline M10 on bioanalytical method validation and study sample analysis." EMA/CHMP/ICH/172270/2019. (2022). URL:[Link]

  • Doran GS, Condon JR, Kaveney BF. "Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column." Journal of AOAC International. 2023 Mar 1;106(2):316-319. doi: 10.1093/jaoacint/qsac126. URL:[Link]

  • Enamine Ltd. "Compound Catalog: 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine (CAS No: 1210183-87-1)." URL:[Link]

Sources

Validation

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine, a novel pha...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine, a novel pharmaceutical intermediate. We will delve into the experimental design, validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, and a comparative analysis with an alternative method to underscore the robustness and suitability of the primary analytical procedure.[1][2][3]

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. A well-validated HPLC method provides the necessary assurance of a compound's identity, strength, quality, and purity.[4][5] This guide is intended for researchers, scientists, and drug development professionals to illustrate a practical application of analytical method validation principles.

Methodology and Experimental Design

The subject of our study, 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine, is a chiral primary amine. Due to the lack of a strong chromophore in its native state, a pre-column derivatization step is often employed to enhance UV detection and improve chromatographic separation.[6][7] For this guide, we will validate a proposed Reverse-Phase HPLC (RP-HPLC) method (Method A) and compare its performance with an alternative method (Method B).

Method A: Pre-column Derivatization with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
  • Rationale: Fmoc-Cl reacts with primary amines to form highly UV-absorbent derivatives, enabling sensitive detection.[6] This is a well-established technique for the analysis of amines.

  • Column: C18 reversed-phase column (4.6 mm x 150 mm, 3.5 µm)

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: Acetonitrile

  • Gradient Elution: A time-programmed gradient from 30% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Alternative Method B: Chiral HPLC for Enantiomeric Purity
  • Rationale: As the target compound is chiral, a method to assess enantiomeric purity is crucial. This method utilizes a chiral stationary phase (CSP) to separate the enantiomers without derivatization.[8][9]

  • Column: Chiralcel OD-H (4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

HPLC Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[10][11] The following diagram illustrates the typical workflow for HPLC method validation based on ICH guidelines.

HPLC Method Validation Workflow cluster_Planning Planning Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation & Reporting Validation_Protocol Define Validation Protocol (Purpose, Parameters, Acceptance Criteria) Specificity Specificity Validation_Protocol->Specificity Initiates Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report Method_Implementation Method Implementation for Routine Use Validation_Report->Method_Implementation

Caption: Workflow for HPLC Method Validation.

Validation of Method A

The following sections detail the experimental protocols and acceptance criteria for the validation of Method A, in accordance with ICH Q2(R1) guidelines.[12][13][14]

Specificity

Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13]

Experimental Protocol:

  • Analyze a blank sample (diluent).

  • Analyze a placebo sample (if applicable, containing all excepients without the analyte).

  • Analyze a solution of the reference standard of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine.

  • Analyze a sample of the drug substance spiked with known impurities and degradation products.

  • Perform forced degradation studies (acid, base, oxidation, heat, and light) and analyze the resulting solutions to ensure the separation of the main peak from any degradation products.

Acceptance Criteria:

  • No interfering peaks at the retention time of the analyte in the blank and placebo chromatograms.

  • The peak for the analyte should be pure and spectrally homogeneous (as determined by a photodiode array detector).

  • Adequate resolution between the analyte peak and the peaks of potential impurities and degradation products.

Linearity and Range

Purpose: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the derivatized analyte covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard solution in triplicate.

  • Plot the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should confirm a linear relationship.

Accuracy

Purpose: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (RSD) for the recovery at each level should not be more than 2.0%.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria:

  • The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness

Purpose: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution under each modified condition.

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established limits.

  • The RSD of the results obtained under the varied conditions should be within acceptable limits (typically ≤ 2.0%).

Data Summary and Comparison

The following tables present simulated data from the validation of Method A and a comparison of its key performance attributes with the alternative chiral HPLC method (Method B).

Table 1: Validation Summary for Method A

Validation ParameterAcceptance CriteriaObserved ResultsPass/Fail
Specificity No interference, adequate resolutionNo interference observed, Resolution > 2.0 for all known impuritiesPass
Linearity (r²) ≥ 0.9990.9998Pass
Range (µg/mL) 50 - 15050 - 150Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%Pass
Precision (RSD)
- Repeatability≤ 2.0%0.85%Pass
- Intermediate Precision≤ 2.0%1.23%Pass
LOD (µg/mL) Report0.1N/A
LOQ (µg/mL) Report0.3N/A
Robustness System suitability passesAll system suitability criteria met under varied conditionsPass

Table 2: Performance Comparison: Method A vs. Method B

Performance AttributeMethod A (RP-HPLC with Derivatization)Method B (Chiral HPLC)
Primary Application Purity and Impurity ProfilingEnantiomeric Purity
Sample Preparation Derivatization requiredDirect injection
Run Time ~25 minutes~15 minutes
Sensitivity High (due to derivatization)Moderate
Specificity High for achiral impuritiesHigh for enantiomeric separation
Robustness Demonstrated to be robustGenerally less robust to mobile phase changes

Decision Logic for Validation Results

The evaluation of validation data against predefined acceptance criteria is a critical step. The following diagram illustrates the decision-making process.

Validation Result Evaluation Start Validation Data for a Given Parameter Check_Criteria Compare with Acceptance Criteria Start->Check_Criteria Pass Result is within Acceptable Limits Check_Criteria->Pass Yes Fail Result is outside Acceptable Limits Check_Criteria->Fail No End_Pass Proceed to next Validation Parameter Pass->End_Pass Investigate Investigate Root Cause (e.g., experimental error, method deficiency) Fail->Investigate Re-evaluate Re-evaluate Method or Acceptance Criteria Investigate->Re-evaluate Re-evaluate->Check_Criteria After adjustment End_Fail Method Not Validated Re-evaluate->End_Fail If unresolvable

Caption: Decision Tree for Validation Result Evaluation.

Conclusion

The validated RP-HPLC method (Method A) with pre-column derivatization has been shown to be specific, linear, accurate, precise, and robust for the purity analysis of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine. The comprehensive validation data demonstrates that the method is fit for its intended purpose of routine quality control analysis.[15]

The comparative analysis with the chiral HPLC method (Method B) highlights that while Method A is superior for general purity and impurity profiling due to its high sensitivity and robustness, Method B is indispensable for the critical quality attribute of enantiomeric purity. In a comprehensive quality control strategy, both methods would likely be employed to provide a complete purity profile of the chiral amine intermediate. The choice of method ultimately depends on the specific analytical objective.[8]

This guide underscores the importance of a systematic and scientifically sound approach to HPLC method validation, grounded in the principles outlined by regulatory bodies such as the ICH.[2][16]

References

Sources

Comparative

Unambiguous Structural Validation of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine: X-Ray Crystallography vs. Alternative Modalities

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of validating complex, sterically hindered building blocks. The compound 1-(1-tert-butyl-3-methyl-1H-p...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of validating complex, sterically hindered building blocks. The compound 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine (CAS: 1210183-87-1) is a highly versatile primary amine[1]. Substituted pyrazoles of this class are critical intermediates in the development of targeted therapeutics, including kinase inhibitors such as the JAK2 inhibitor LY2784544[2].

Validating this molecule is non-trivial. The chiral center at the ethan-1-amine moiety requires definitive absolute configuration assignment to ensure enantiomeric purity, while the bulky tert-butyl group on the pyrazole ring introduces steric complexities that can obscure solution-state conformational analysis. In this guide, we will objectively compare Single-Crystal X-Ray Diffraction (SCXRD) against alternative modalities like NMR and MicroED, and outline a self-validating experimental protocol for its structural determination.

Comparative Analysis: Selecting the Right Structural Modality

When validating a chiral small molecule, researchers typically choose between three primary modalities. Here is the mechanistic rationale behind their comparative utility:

Nuclear Magnetic Resonance (NMR) Spectroscopy

While 1D and 2D NMR (NOESY, HMBC) are indispensable for establishing solution-state connectivity and relative stereochemistry, NMR cannot directly determine absolute configuration[3][4]. For a primary amine, determining absolute stereochemistry via NMR requires consuming valuable material to synthesize diastereomers (e.g., Mosher’s ester method). Furthermore, the steric bulk of the tert-butyl group can distort the preferred conformation of the Mosher ester, leading to ambiguous results.

Microcrystal Electron Diffraction (MicroED)

MicroED has revolutionized the analysis of sub-micron crystals (nanocrystals) that fail to grow large enough for traditional X-ray diffraction[5]. Utilizing a cryo-TEM, MicroED can yield structures from vanishingly small powder samples[6]. However, electrons interact with matter much more strongly than X-rays, leading to dynamical scattering. This phenomenon makes the precise assignment of absolute configuration via anomalous dispersion highly challenging in MicroED compared to SCXRD[6].

Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD remains the unequivocal gold standard for definitive proof of structure[4]. It provides unambiguous 3D coordinates, exact bond lengths, and direct assignment of absolute stereochemistry[3]. By utilizing specific X-ray wavelengths (like Cu Kα) and forming heavy-atom salts, SCXRD creates a self-validating mathematical model where the absolute configuration is statistically proven.

Quantitative Modality Comparison
FeatureSingle-Crystal X-Ray Diffraction (SCXRD)NMR Spectroscopy (Solution)Microcrystal Electron Diffraction (MicroED)
Primary Output 3D atomic coordinates, absolute stereochemistryConnectivity, relative stereochemistry, dynamics3D atomic coordinates
Sample Requirement > 10–50 µm single crystal (intact)1–5 mg in deuterated solvent< 1 µm microcrystals (powder)
Absolute Configuration Yes (via anomalous dispersion)No (requires chiral derivatization)Challenging (dynamical scattering effects)
Resolution Sub-angstrom (< 0.8 Å)N/A (ensemble average)~0.8 – 1.0 Å
Turnaround Time Days to Weeks (crystallization bottleneck)HoursHours to Days

Experimental Protocol: SCXRD Workflow for Absolute Configuration

To ensure a self-validating system, the following protocol details the exact methodology for the SCXRD analysis of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine. Every step is designed with a specific causal purpose to guarantee high-fidelity data.

Step 1: Salt Formation and Crystallization
  • Procedure: Dissolve the free base amine in a minimal amount of ethanol. Add 1.1 equivalents of hydrobromic acid (HBr) in acetic acid. Utilize vapor diffusion by placing the open vial inside a larger sealed chamber containing an anti-solvent (e.g., diethyl ether).

  • Causality: Free base primary amines of this molecular weight are often oils or volatile solids. Converting the amine to a hydrobromide salt not only induces the formation of a rigid crystal lattice but intentionally introduces a heavy bromide ion. The bromide ion significantly enhances the anomalous scattering signal ( Δf′′ ) necessary for determining absolute stereochemistry.

Step 2: Crystal Harvesting and Cryoprotection
  • Procedure: Under a polarizing microscope, select a pristine, crack-free single crystal (approx. 0.1 × 0.1 × 0.05 mm). Mount the crystal on a MiTeGen polyimide loop using Paratone-N oil, and immediately plunge it into a 100 K nitrogen gas stream on the diffractometer.

  • Causality: Flash-cooling to 100 K serves two critical functions: it minimizes the thermal displacement parameters (B-factors) of the atoms, thereby improving high-angle diffraction resolution, and it drastically reduces radiation damage to the organic framework during exposure.

Step 3: Data Collection via Cu Kα Radiation
  • Procedure: Collect diffraction data using a microfocus X-ray diffractometer equipped with a Copper (Cu Kα, λ=1.5418 Å) source and a photon-counting pixel array detector.

  • Causality: Copper radiation is explicitly chosen over Molybdenum (Mo Kα). The longer wavelength of Cu Kα maximizes the anomalous dispersion effects of the bromide counterion and the lighter atoms (C, N, O). This strong anomalous signal is the physical mechanism that allows the software to distinguish between the right-handed and left-handed enantiomers of the chiral ethan-1-amine center.

Step 4: Data Reduction, Phasing, and Self-Validation
  • Procedure: Integrate the diffraction frames and apply a multi-scan absorption correction. Phase the structure using intrinsic phasing algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Place the amine and pyrazole hydrogens in calculated positions, refining them as riding models.

  • Causality & Validation: Intrinsic phasing efficiently locates all non-hydrogen atoms without bias. Riding models for protons prevent over-parameterization while accurately accounting for their electron density.

  • The Self-Validating Metric: The absolute configuration is validated internally by the Flack parameter . If the refined Flack parameter is near 0.0 (with a standard uncertainty <0.1 ), the absolute stereochemistry of the model is definitively correct. If the value is near 1.0 , the model is inverted, and the coordinates must be flipped.

Structural Validation Decision Workflow

To streamline the decision-making process for structural validation of pyrazole-based amines, refer to the logical workflow below.

G Start 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl) ethan-1-amine Synthesized Purity Purity & Connectivity Check Start->Purity NMR 1D/2D NMR Spectroscopy (Relative Stereochemistry) Purity->NMR Decision Physical State? NMR->Decision MicroCryst Microcrystals (< 1 µm) Decision->MicroCryst Powder Oil Oil / Amorphous Solid Decision->Oil Liquid/Glass LargeCryst Single Crystal (> 10 µm) Decision->LargeCryst Good Crystals MicroED MicroED (3D Coordinates, No Abs. Config) MicroCryst->MicroED Salt Salt Formation (HCl / HBr) Enhances Anomalous Dispersion Oil->Salt Salt->LargeCryst SCXRD SCXRD (Cu Kα) Gold Standard: Absolute Configuration LargeCryst->SCXRD

Figure 1: Structural validation decision tree for pyrazole-based small molecules.

References

  • Chemistry Stack Exchange. Why is crystallography still used in some cases for small molecule structure determination? Available at:[Link]

  • Frontiers. Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Available at:[Link]

  • Creative Biostructure. SCXRD vs MicroED Comparison for Crystallography Research. Available at:[Link]

  • ACS Publications. Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. Available at:[Link]

  • As-1.co.jp. 88-4093-77 Enamine 化合物 250mg CAS No:1210183-87-1 EN300-88950. Available at:[Link]

Sources

Validation

evaluating the binding affinity of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine vs standard ligands

Comprehensive Comparison Guide: Evaluating the Binding Affinity of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine vs. Standard Ligands in Kinase FBDD Executive Summary Fragment-based drug discovery (FBDD) has rev...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Evaluating the Binding Affinity of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine vs. Standard Ligands in Kinase FBDD

Executive Summary

Fragment-based drug discovery (FBDD) has revolutionized the development of small-molecule kinase inhibitors. By starting with low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency (LE), researchers can systematically grow these hits into potent, selective leads[1]. This guide evaluates the binding profile of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine (hereafter referred to as Compound A)—a highly functionalized pyrazole building block—against standard hinge-binding fragments like 3-amino-1H-pyrazole and 7-azaindole.

Mechanistic Rationale: The Pyrazole Hinge Binder

The ATP-binding site of kinases features a highly conserved hinge region that forms critical hydrogen bonds with the adenine ring of ATP. Small heterocyclic scaffolds, particularly pyrazoles, are privileged motifs designed to mimic these interactions[2].

Compound A offers a distinct structural and mechanistic advantage over simple, unsubstituted pyrazoles:

  • Pyrazole Core: Acts as the primary pharmacophore, providing a robust hydrogen bond donor/acceptor pair to engage the backbone amides of the kinase hinge region[3].

  • tert-Butyl Group: Introduces significant steric bulk. This hydrophobic moiety restricts the fragment's conformational flexibility and engages adjacent hydrophobic sub-pockets. This causality directly increases residence time and improves the enthalpic signature of binding[4].

  • Ethanamine Vector: The primary amine serves as a highly versatile, solvent-exposed growth vector. It projects toward the ribose pocket, allowing for rapid synthetic elaboration (e.g., via amide coupling) without disrupting the core hinge interaction[3].

Binding_Logic Frag 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine Pyrazole Pyrazole Core (Hinge Binder) Frag->Pyrazole Amine Ethanamine Vector (Solvent Pocket) Frag->Amine TButyl tert-Butyl Group (Hydrophobic) Frag->TButyl Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Pyrazole->Hinge H-Bonds Pocket Hydrophobic Pocket TButyl->Pocket Van der Waals

Caption: Mechanistic binding logic of the pyrazole fragment within the ATP-binding pocket of a kinase.

Comparative Binding Affinity & Thermodynamic Data

To objectively evaluate Compound A, we compare its biophysical binding profile against standard fragments using a model kinase system (e.g., p38α MAPK). In FBDD, affinity ( KD​ ) alone is insufficient; Ligand Efficiency (LE) and enthalpic contributions ( ΔH ) are critical metrics to ensure high-quality interactions rather than non-specific lipophilic aggregation[4].

Table 1: Representative Biophysical Profiling of Kinase Hinge-Binding Fragments

Ligand / FragmentMW (Da)Heavy Atoms KD​ (μM)LE (kcal/mol/HA) ΔH (kcal/mol)Primary Interaction
Compound A 181.28131450.41-6.2Hinge H-bonds + Hydrophobic
3-Amino-1H-pyrazole 83.0968500.45-4.1Hinge H-bonds only
7-Azaindole 118.1493200.42-5.5Hinge H-bonds

Data Interpretation: While Compound A has a higher molecular weight than standard fragments, its KD​ is significantly lower (stronger affinity), driven by the favorable van der Waals interactions of the tert-butyl group. The LE remains >0.30, validating it as an excellent starting point for structural optimization[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of such fragments requires an orthogonal biophysical cascade. Relying on a single assay can lead to false positives due to the inherently weak nature of fragment binding[6].

FBDD_Workflow Lib Fragment Library (MW < 300 Da) SPR Primary Screen (SPR: Kinetics) Lib->SPR ITC Thermodynamic (ITC: Enthalpy) SPR->ITC Xray Structural (X-ray) ITC->Xray Lead Lead Optimization (Growing) Xray->Lead

Caption: Fragment-based drug discovery workflow from primary SPR screening to structural lead optimization.

Protocol 1: Surface Plasmon Resonance (SPR) for Affinity Determination

SPR is the gold standard for primary fragment screening due to its sensitivity and ability to measure binding kinetics in real-time[5].

  • Causality & Logic: Fragments have extremely fast on/off rates. SPR captures these transient interactions without requiring chemical labels that could perturb the small molecule's binding mode.

  • Step-by-Step Methodology:

    • Surface Preparation: Immobilize the target kinase (e.g., biotinylated p38α) onto a streptavidin-coated sensor chip to ensure uniform orientation and preserve the active site geometry.

    • Solvent Correction: Because fragments require higher DMSO concentrations for solubility (e.g., 2-5%), establish a rigorous DMSO calibration curve prior to the run to subtract bulk refractive index changes[6].

    • Analyte Injection: Inject Compound A in a multi-cycle kinetic format (concentration series: 10 μM to 1 mM) at a high flow rate (e.g., 50 μL/min) to minimize mass transport limitations.

    • Data Analysis: Fit the steady-state binding levels ( Req​ ) against concentration using a 1:1 Langmuir binding model to derive the accurate KD​ [5].

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during binding, providing the enthalpy ( ΔH ) and entropy ( ΔS ) of the interaction[4].

  • Causality & Logic: In drug development, optimizing enthalpy is notoriously difficult in later stages. Selecting fragments like Compound A that exhibit a strong initial enthalpic signature (favorable ΔH from high-quality hydrogen bonds) ensures a highly developable lead[4].

  • Step-by-Step Methodology:

    • Sample Dialysis: Dialyze the kinase extensively against the assay buffer to ensure exact buffer matching between the protein in the cell and the ligand in the syringe, preventing background heat of dilution.

    • Titration Setup: Load the target kinase (typically 20-50 μM) into the sample cell. Load Compound A (1-5 mM) into the injection syringe.

    • Execution: Perform 15-20 injections of 2 μL each at 25°C, allowing the baseline to completely stabilize between injections.

    • Integration: Integrate the heat peaks and fit the isotherm to a one-set-of-sites model to extract KD​ , ΔH , and calculate −TΔS [4].

References

  • Kinase Hinge Binding Scaffolds and Their Hydrogen Bond Patterns Source: ResearchGate URL
  • Application of a macrocyclization strategy in kinase inhibitor development Source: ScienceOpen URL
  • Source: PMC (NIH)
  • Thermodynamic characterization of pyrazole and azaindole derivatives binding to p38 mitogen-activated protein kinase using Biacore T100 technology and van't Hoff analysis Source: ResearchGate URL
  • Source: Taylor & Francis (tandfonline)
  • Application of Fragment-Based Drug Discovery to Versatile Targets Source: Frontiers URL

Sources

Comparative

A Comparative Guide to Gas Chromatography (GC) Retention Times for the Analysis of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical comparison of gas chromatography (GC) methodologies for the analysis of 1-(1-te...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of gas chromatography (GC) methodologies for the analysis of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine. This pyrazole derivative, possessing a chiral primary amine, presents unique challenges and considerations for chromatographic separation. This document will explore the causal relationships behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The pyrazole scaffold is a significant motif in medicinal chemistry, with numerous derivatives demonstrating a wide range of pharmacological activities.[1][2] Accurate and robust analytical methods are therefore crucial for quality control, pharmacokinetic studies, and metabolic profiling in drug development. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers high resolution and sensitivity for the analysis of volatile and semi-volatile compounds.[3][4]

The Analytical Challenge: Understanding the Analyte's Properties

The successful GC analysis of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine is contingent on addressing the physicochemical properties of the molecule. The presence of a primary amine group introduces polarity and the potential for hydrogen bonding, which can lead to undesirable interactions with the stationary phase, resulting in peak tailing and poor reproducibility.[5] Furthermore, the compound's chirality necessitates the use of specialized techniques for enantiomeric separation, which is often critical in pharmaceutical development as enantiomers can exhibit different pharmacological and toxicological profiles.[6][7]

Comparative Analysis of GC Columns for Retention Time

The choice of the GC column's stationary phase is a critical factor that dictates the retention time and selectivity of the separation.[8] The principle of "like dissolves like" is a fundamental concept in chromatography; polar analytes will have stronger interactions and thus longer retention times on polar stationary phases, and vice-versa for non-polar analytes.[9][10]

To illustrate the impact of the stationary phase on the retention time of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine, a comparison of three common types of capillary columns is presented below. The retention times are illustrative and based on established chromatographic principles.

Column Type Stationary Phase Composition Primary Interaction Mechanism Expected Relative Retention Time Rationale for Retention Behavior
Non-Polar 5% Phenyl / 95% Dimethylpolysiloxanevan der Waals / Dispersion ForcesShortest The polar amine group has minimal interaction with the non-polar stationary phase, leading to rapid elution.
Mid-Polar 50% Phenyl / 50% Dimethylpolysiloxanevan der Waals, π-π InteractionsIntermediate The increased phenyl content allows for π-π interactions with the pyrazole ring, increasing retention compared to a non-polar column.
Polar Polyethylene Glycol (Wax-type)Hydrogen Bonding, Dipole-DipoleLongest The polar stationary phase strongly interacts with the primary amine via hydrogen bonding, significantly increasing the retention time.[5]
Chiral Derivatized CyclodextrinEnantioselective Inclusion ComplexationEnantiomer Dependent A chiral stationary phase is essential for the separation of the two enantiomers of the analyte.[7] The differential interaction with the chiral selector results in two distinct retention times for the (R)- and (S)-enantiomers.

Experimental Protocol: GC-MS Analysis of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine

This protocol details a robust method for the analysis of the target analyte, incorporating a derivatization step to improve chromatographic performance. Derivatization with a reagent like isobutyl chloroformate converts the polar amine into a less polar carbamate, which exhibits better chromatographic properties.[11]

Sample Preparation and Derivatization
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine in a suitable organic solvent such as methanol or acetonitrile.

  • Derivatization:

    • To 100 µL of the standard solution in a 2 mL autosampler vial, add 50 µL of toluene and 20 µL of a 1 M sodium hydroxide solution.

    • Add 10 µL of isobutyl chloroformate.

    • Cap the vial and vortex vigorously for 1 minute to ensure thorough mixing.

    • Allow the reaction to proceed for 10 minutes at room temperature.[11]

    • The organic layer containing the derivatized analyte is now ready for injection.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a chiral column such as Rt-βDEXsm for enantiomeric separation.[7]

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp 1: 15 °C/min to 200 °C, hold for 2 minutes.

    • Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Data Analysis
  • Peak Identification: The retention time of the derivatized analyte is used for qualitative identification.

  • Mass Spectrum Analysis: The mass spectrum of the eluting peak should be compared to a reference spectrum or analyzed for characteristic fragmentation patterns of the pyrazole and the derivatized amine moiety to confirm the identity of the compound.[12]

  • Quantification: For quantitative analysis, an internal standard should be used, and a calibration curve should be constructed by analyzing a series of standards of known concentrations.

Workflow and Logic Diagram

The following diagram illustrates the experimental workflow for the GC-MS analysis of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Standard Solution (Analyte in Solvent) B Derivatization (Addition of NaOH and Isobutyl Chloroformate) A->B Improves volatility and peak shape C Injection into GC B->C D Separation on Chromatographic Column C->D Vaporization and transfer by carrier gas E Detection by MS D->E Elution based on analyte-stationary phase interaction F Retention Time (Qualitative Identification) E->F G Mass Spectrum (Structural Confirmation) E->G H Peak Area (Quantitative Analysis) E->H

Caption: Experimental workflow for the GC-MS analysis.

Trustworthiness and Self-Validation

The described protocol is designed as a self-validating system. The use of a mass spectrometer provides a high degree of certainty in peak identification through the analysis of mass spectra.[12] The retention time serves as a primary qualitative parameter, and its consistency across multiple injections under the same conditions validates the stability of the chromatographic system.[10] For quantitative applications, the inclusion of an internal standard and the generation of a linear calibration curve are essential for ensuring the accuracy and precision of the results.

Conclusion

The gas chromatographic analysis of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine requires careful consideration of the analyte's chemical properties. While the polar amine group presents a challenge, this can be effectively overcome through derivatization. The choice of the GC column's stationary phase has a predictable and significant impact on the retention time, and for enantiomeric separation, a chiral stationary phase is indispensable. The provided protocol offers a robust starting point for method development, and the principles discussed can be applied to the analysis of other similar pyrazole-based pharmaceutical compounds.

References

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link][5]

  • MDPI. (2022, April 22). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Retrieved from [Link][3]

  • Gas Technology Institute. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link][13]

  • PMC. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link][6]

  • ACS Publications. (2011, July 7). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Retrieved from [Link][11]

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link][12]

  • ResearchGate. (2021, September 15). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link][14]

  • PMC. (n.d.). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Retrieved from [Link][15]

  • Phenomenex. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Retrieved from [Link][9]

  • ACS Publications. (n.d.). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Retrieved from [Link][16]

  • Shimadzu (Europe). (n.d.). Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. Retrieved from [Link][10]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link][7]

  • Wiley Online Library. (n.d.). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Retrieved from [Link][17]

  • Drawell. (2023, June 14). What Affects Retention Time in Gas Chromatography. Retrieved from [Link][8]

  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link][18]

  • Springer. (2015, September 18). Prediction of retention characteristics of heterocyclic compounds. Retrieved from [Link][19]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link][1]

  • PMC. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link][2]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine
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1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine
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